molecular formula C4H9ClN4O2 B6288520 (2S,3R)-H-Abu(3-N3)-OH hydrochloride

(2S,3R)-H-Abu(3-N3)-OH hydrochloride

Número de catálogo: B6288520
Peso molecular: 180.59 g/mol
Clave InChI: MWINUACJIVWJPZ-MUWMCQJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3R)-H-Abu(3-N3)-OH hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4O2 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3R) H-Abu(3-N3) HCl is 180.0414032 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWINUACJIVWJPZ-MUWMCQJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride, is a non-canonical amino acid that serves as a versatile building block in chemical biology and drug development. Its key feature is the presence of an azide moiety, which enables its participation in bioorthogonal "click chemistry" reactions, specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the precise and efficient conjugation of this amino acid to a wide array of molecules, facilitating the synthesis of modified peptides, bioconjugates, and targeted drug delivery systems. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and detailed experimental protocols for the application of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid

PropertyValueReference
CAS Number 146306-79-8[1]
Molecular Formula C₁₉H₁₈N₄O₄[1]
Molecular Weight 366.4 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 150 - 156 °C[1]
Optical Rotation [a]D²⁰ = -7 ± 1º (c=1 in MeOH)[1]
Purity ≥ 99% (by titration, HPLC)[1]

The hydrochloride salt, this compound, is expected to be a white to off-white solid with good solubility in polar solvents such as water and methanol.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound starts from the readily available and chiral precursor, L-threonine, which possesses the desired (2S,3R) stereochemistry. The synthesis involves the protection of the amine group, conversion of the hydroxyl group to an azide with inversion of stereochemistry, and subsequent deprotection.

Synthesis of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid

A common strategy for the stereoselective synthesis of azido amino acids from their corresponding hydroxy analogs involves a Mitsunobu reaction or a two-step process of sulfonation followed by nucleophilic substitution with an azide salt. The latter approach with mesylation followed by azide substitution is known to proceed with inversion of configuration (S_N_2 mechanism), which is required to convert the (3R)-hydroxyl of L-threonine to a (3R)-azide.

Experimental Protocol: Synthesis of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid from Fmoc-L-threonine

  • Mesylation of Fmoc-L-threonine:

    • Dissolve Fmoc-L-threonine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.5 equivalents) dropwise to the solution.

    • Slowly add methanesulfonyl chloride (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Azide Substitution:

    • Dissolve the crude mesylated intermediate in dimethylformamide (DMF).

    • Add sodium azide (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure (2S,3R)-(Fmoc-amino)-3-azidobutyric acid.

Deprotection to this compound

The final step is the removal of the Fmoc protecting group to yield the free amine, which is then converted to its hydrochloride salt.

Experimental Protocol: Fmoc Deprotection

  • Dissolve the purified (2S,3R)-(Fmoc-amino)-3-azidobutyric acid (1 equivalent) in a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual piperidine.

  • Dissolve the resulting free amine in a minimal amount of methanol or diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until the precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Applications in Click Chemistry

This compound is a valuable reagent for introducing an azide handle into peptides and other molecules for subsequent modification via click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole.

Experimental Protocol: General Procedure for CuAAC

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water, t-butanol, or DMSO).

    • Prepare a stock solution of this compound in water.

    • Prepare a stock solution of a copper(II) sulfate (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

    • Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and this compound (typically in a slight excess).

    • Add the THPTA solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The final concentrations are typically in the range of 1-10 mM for the reactants, 100-500 µM for CuSO₄, 0.5-2.5 mM for THPTA, and 1-5 mM for sodium ascorbate.

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 1-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product can be purified by standard techniques such as HPLC.

Diagram: CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne Alkyne Substrate Mix Reaction Mixture Alkyne->Mix Azide (2S,3R)-H-Abu(3-N3)-OH Hydrochloride Azide->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand THPTA Ligand->Mix Reaction Incubate (Room Temp) Mix->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Product Triazole Product Purification->Product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst. This makes it particularly suitable for applications in living systems where copper toxicity is a concern.

Experimental Protocol: General Procedure for SPAAC

  • Preparation of Reagents:

    • Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a biocompatible solvent such as DMSO or a mixture of DMSO and an aqueous buffer.

    • Dissolve this compound in an aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Combine the solutions of the strained alkyne and this compound. The reactants are typically used in near-equimolar amounts or with a slight excess of one component.

    • The reaction is generally performed at physiological temperature (37 °C) or room temperature.

  • Reaction and Work-up:

    • Incubate the reaction mixture for 1-24 hours.

    • Monitor the progress by LC-MS or other suitable analytical techniques.

    • The product can be purified by HPLC or used directly in downstream applications if the reaction is clean and quantitative.

Diagram: SPAAC Reaction Workflow

SPAAC_Workflow cluster_reactants Reactant Preparation StrainedAlkyne Strained Alkyne (e.g., DBCO) Mix Reaction Mixture StrainedAlkyne->Mix Azide (2S,3R)-H-Abu(3-N3)-OH Hydrochloride Azide->Mix Reaction Incubate (Physiological Temp) Mix->Reaction Purification Purification (Optional) Reaction->Purification Product Triazole Product Purification->Product

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Biological Significance and Signaling Pathways

Currently, there is no specific signaling pathway or biological process that has been directly attributed to this compound itself. Its significance lies in its utility as a synthetic tool to probe and manipulate biological systems. By incorporating this azido-amino acid into peptides or other biomolecules, researchers can attach various functionalities, such as fluorescent dyes, affinity tags, or drug molecules, to study their interactions and effects on signaling pathways.

For instance, a peptide containing (2S,3R)-H-Abu(3-N3)-OH could be used to:

  • Visualize cellular localization: By clicking a fluorescent dye to the azide, the peptide's distribution within a cell can be tracked.

  • Identify binding partners: A biotin tag can be attached to the azide for pull-down assays to identify interacting proteins.

  • Develop targeted therapies: A cytotoxic drug can be conjugated to the peptide to target specific cells or tissues.

The application of this compound is therefore upstream of the investigation of specific signaling pathways, providing a powerful method for creating the necessary molecular tools for such studies.

Conclusion

This compound is a valuable and versatile building block for chemical biology and drug discovery. Its straightforward synthesis from L-threonine and its bioorthogonal reactivity make it an attractive tool for the site-specific modification of peptides and other biomolecules. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this non-canonical amino acid into their synthetic strategies and to explore its potential in a wide range of applications. Further research into the full characterization of the hydrochloride salt and its application in various biological contexts will undoubtedly expand its utility in the scientific community.

References

Synthesis of (2S,3R)-3-Azido-2-aminobutanoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed, technically-grounded protocol for the stereoselective synthesis of (2S,3R)-H-Abu(3-N3)-OH hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly as a non-natural amino acid for incorporation into peptides and other therapeutics. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling site-specific modification and conjugation.

The synthetic strategy outlined herein begins with the commercially available, chiral starting material L-allothreonine, which possesses the requisite (2S,3S) stereochemistry. A four-step sequence involving protection, activation, stereospecific substitution, and deprotection affords the target compound in its hydrochloride salt form.

Synthetic Pathway Overview

The synthesis proceeds via a well-established chemical pathway. The key transformation is a nucleophilic substitution (SN2) reaction at the C3 position of the butanoic acid backbone. This reaction, using sodium azide as the nucleophile, inverts the stereocenter from (S) to (R), yielding the desired (2S,3R) configuration.

Synthesis_Pathway cluster_0 Protection cluster_1 Activation & Substitution cluster_2 Deprotection A L-Allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) B Boc-(2S,3S)-allothreonine-OMe (Intermediate 1) A->B  1. (Boc)2O, Base  2. SOCl2, MeOH   C Boc-(2S,3S)-O-mesyl-allothreonine-OMe (Intermediate 2) B->C  MsCl, Pyridine, DCM   D Boc-(2S,3R)-3-azidobutanoic acid-OMe (Intermediate 3) C->D  NaN3, DMF (SN2 Inversion)   E (2S,3R)-H-Abu(3-N3)-OH·HCl (Final Product) D->E  Aq. HCl, Heat  

Caption: Synthetic workflow for (2S,3R)-H-Abu(3-N3)-OH·HCl.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations on amino acids. Researchers should perform appropriate safety assessments before commencing any experimental work.

Step 1: Protection of L-Allothreonine (Intermediate 1)

This two-part step protects the amine and carboxylic acid functional groups to prevent side reactions in subsequent steps.

1a: N-Boc Protection

  • Suspend L-allothreonine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane.

  • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove dioxane.

  • Dilute with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield N-Boc-L-allothreonine as a solid, which can be used without further purification.

1b: Methyl Esterification

  • Dissolve the crude N-Boc-L-allothreonine from the previous step in anhydrous methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield Boc-(2S,3S)-allothreonine-OMe (Intermediate 1) .

Step 2: Mesylation of the Hydroxyl Group (Intermediate 2)

This step activates the hydroxyl group as a mesylate, creating a good leaving group for the subsequent substitution.

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-(2S,3S)-O-mesyl-allothreonine-OMe (Intermediate 2) , which should be used immediately in the next step.

Step 3: Azide Substitution with Stereochemical Inversion (Intermediate 3)

This key SN2 reaction displaces the mesylate with an azide anion, inverting the stereocenter at C3.

  • Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers thoroughly with brine to remove residual DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Boc-(2S,3R)-3-azidobutanoic acid methyl ester (Intermediate 3) .

Step 4: Deprotection and Salt Formation (Final Product)

This final step removes both the Boc and methyl ester protecting groups under acidic conditions to yield the target hydrochloride salt.

  • Dissolve Intermediate 3 (1.0 eq) in 4 M HCl in dioxane or a 1:1 mixture of 6 M aqueous HCl and acetic acid.

  • Heat the solution to 80-90 °C and stir for 4-8 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Co-evaporate with toluene or diethyl ether multiple times to remove residual water and acid.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to yield This compound as a solid.

Quantitative Data Summary

The following tables provide expected outcomes for the synthesis. Actual yields may vary based on experimental conditions and scale.

Table 1: Reaction Yields

StepTransformationStarting MaterialProductExpected Yield (%)
1ProtectionL-AllothreonineIntermediate 185-95
2MesylationIntermediate 1Intermediate 290-98 (crude)
3Azide SubstitutionIntermediate 2Intermediate 370-85
4DeprotectionIntermediate 3Final Product>90

Table 2: Characterization Data for Final Product

AnalysisSpecificationExpected Result
Appearance VisualWhite to off-white solid
¹H NMR (D₂O, 400 MHz)Peaks corresponding to CH₃, Cα-H, and Cβ-H protons
¹³C NMR (D₂O, 100 MHz)Peaks for methyl, Cα, Cβ, and carbonyl carbons
HRMS (ESI+)Calculated m/z for C₄H₉N₄O₂⁺ [M+H]⁺
Purity HPLC / LC-MS≥95%
Optical Rotation [α]²⁰D (c=1, H₂O)Specific value to be determined experimentally

An In-Depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride, is a non-canonical amino acid that has emerged as a valuable tool in the field of bioconjugation and drug discovery. Its unique structure, featuring an azide moiety, allows for its participation in highly efficient and specific "click chemistry" reactions. This technical guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Physicochemical Properties

The successful application of this compound and its derivatives in synthesis and bioconjugation relies on a clear understanding of their physical and chemical characteristics. The free amino acid is typically used in its hydrochloride salt form to improve solubility and stability. For solid-phase peptide synthesis (SPPS), the N-α-Fmoc protected analogue, (2S,3R)-Fmoc-Abu(3-N3)-OH, is employed.

PropertyThis compound(2S,3R)-Fmoc-Abu(3-N3)-OH
Synonyms (2S,3R)-2-Amino-3-azidobutanoic acid hydrochlorideFmoc-L-Abu(3R-N3)-OH, (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid
CAS Number 2737202-63-8[1][2][3][4]146306-79-8[5][6][7][8]
Molecular Formula C₄H₉ClN₄O₂[1][9]C₁₉H₁₈N₄O₄[5][7]
Molecular Weight 180.59 g/mol [1]366.4 g/mol [5]
Appearance -White crystalline powder[5]
Melting Point -150 - 156 °C[5]
Optical Rotation -[α]D²⁰ = -7 ± 1º (c=1 in MeOH)[5]
Solubility Soluble in polar solvents like water and DMSO.[9]Soluble in organic solvents like DMF.
Purity -≥ 99% (by titration, HPLC)[5]
Storage Room temperature in continental US; may vary elsewhere.[10]0-8 °C[5]

Core Applications in Click Chemistry

The azide group on this compound is the key to its utility, serving as a chemical handle for click chemistry. This allows for the covalent ligation of this amino acid, or peptides containing it, to molecules bearing a terminal alkyne or a strained cyclooctyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly robust and efficient method for forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[10] This reaction is widely used for its high yields, tolerance of a wide range of functional groups, and the ability to be performed in aqueous solutions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[10]

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific application, with each method offering distinct advantages and disadvantages.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to copper, limiting in vivo applications without specific ligands.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.
Reaction Kinetics Very fast, often reaching completion in a short time.Reaction rates are dependent on the specific cyclooctyne used but can be very rapid.
Reactants Azide and a terminal alkyne.Azide and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Potential for oxidative homocoupling of alkynes.Can have side reactions with thiols.
Cost Terminal alkynes and copper catalysts are generally inexpensive.Strained cyclooctynes are typically more expensive.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of click chemistry reactions using this compound. The following sections provide generalized procedures for its incorporation into peptides and subsequent bioconjugation.

Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of the amino acid is used for standard solid-phase peptide synthesis.

Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell & Deprotect Fmoc_AA Fmoc-Amino Acid Coupling Wash2 Wash Fmoc_AA->Wash2 Wash1 Wash Deprotection->Wash1 Wash1->Fmoc_AA 2. Couple Fmoc-AA Wash2->Deprotection Repeat for sequence Cleavage Cleavage from Resin Wash2->Cleavage 3. Final Deprotection & Cleavage Purification Purification Cleavage->Purification Azido_Peptide Azide-Modified Peptide Purification->Azido_Peptide

Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • (2S,3R)-Fmoc-Abu(3-N3)-OH and other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), coupling reagents (e.g., HBTU/HOBt, 3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For the incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH, follow the same procedure.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-modified peptide with an alkyne-functionalized molecule.

CuAAC Reaction Scheme

CuAAC_Scheme cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide-Peptide) Catalyst + Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) Alkyne R2-C≡CH (Alkyne-Molecule) Triazole R1-Triazole-R2 (1,4-disubstituted) Catalyst->Triazole Click Reaction

General reaction scheme for CuAAC.

Materials:

  • Azide-modified peptide (containing (2S,3R)-Abu(3-N3))

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide in the chosen solvent system.

    • Prepare a stock solution of the alkyne-functionalized molecule (typically 1.1-1.5 equivalents relative to the peptide).

    • Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the azide-modified peptide and the alkyne-functionalized molecule.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC to remove the catalyst and any unreacted starting materials.

  • Characterization: Confirm the identity of the product by mass spectrometry.

General Protocol for SPAAC Bioconjugation

This protocol outlines the copper-free conjugation of an azide-modified peptide with a strained cyclooctyne.

SPAAC Reaction Scheme

SPAAC_Scheme cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide-Peptide) Reaction Spontaneous (Physiological conditions) Cyclooctyne R2-DBCO (Strained Alkyne) Triazole R1-Triazole-R2 (Mixture of regioisomers) Reaction->Triazole Click Reaction Drug_Delivery_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_application Application SPPS 1. Synthesize CPP with (2S,3R)-Fmoc-Abu(3-N3)-OH Click 3. Click Chemistry (CuAAC or SPAAC) SPPS->Click Drug_Mod 2. Functionalize Drug with Alkyne Drug_Mod->Click Purify 4. Purify Conjugate Click->Purify Cell_Culture 5. Treat Cells Purify->Cell_Culture Uptake 6. Cellular Uptake via CPP Cell_Culture->Uptake Release 7. Drug Release Uptake->Release Target 8. Therapeutic Effect Release->Target

References

An In-depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride, is a non-canonical amino acid that serves as a critical building block in modern chemical biology and drug development. Its specific stereochemistry and the presence of a bioorthogonal azide handle make it a valuable tool for the synthesis of modified peptides, proteins, and antibody-drug conjugates (ADCs). The azide group allows for precise, site-specific modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry." This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and applications of this compound, complete with detailed experimental protocols and data.

Structure and Stereochemistry

The structure of this compound is defined by a butanoic acid backbone with two chiral centers at the C2 (α) and C3 (β) positions.

  • IUPAC Name: (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride

  • Abbreviation: (2S,3R)-H-Abu(3-N3)-OH·HCl

  • Molecular Formula: C₄H₉ClN₄O₂

  • Molecular Weight: 180.59 g/mol

  • CAS Number: 2737202-63-8

The stereochemical descriptors "(2S,3R)" define the absolute configuration at the two stereocenters. This specific arrangement is crucial for its incorporation into peptides and for the resulting conformation and biological activity of the modified biomolecule. The structure is analogous to L-threonine, with the hydroxyl group at the 3-position being replaced by an azido group with inversion of stereochemistry.

Physicochemical and Structural Data

While extensive experimental data for the unprotected hydrochloride salt is not widely published, data for its common synthetic precursor, (2S,3R)-Fmoc-Abu(3-N3)-OH, is available from commercial suppliers and provides a useful reference.

PropertyValueReference
Appearance White to off-white crystalline powderCommercial Supplier Data
Molecular Formula C₁₉H₁₈N₄O₄Calculated
Molecular Weight 366.37 g/mol Calculated
Melting Point 150 - 156 °CCommercial Supplier Data
Optical Rotation [α]²⁰/D = -7 ± 1° (c=1 in Methanol)Commercial Supplier Data

Experimental Protocols

Synthesis of (2S,3R)-Fmoc-Abu(3-N3)-OH

A stereoselective synthesis of the title compound typically starts from a readily available chiral precursor, such as Fmoc-L-threonine. The key step is the conversion of the hydroxyl group to an azide with inversion of configuration, often via a Mitsunobu reaction or by activation of the alcohol followed by nucleophilic substitution. The following is a representative, literature-informed protocol.

Materials:

  • Fmoc-L-threonine-OH

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of Fmoc-L-threonine-OH (1 equivalent) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.2 equivalents).

  • Reaction Execution: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DBU (1.2 equivalents) in anhydrous toluene dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (2S,3R)-Fmoc-Abu(3-N3)-OH as a white solid.

Synthesis of this compound

The final unprotected amino acid hydrochloride is obtained by removing the Fmoc protecting group.

Materials:

  • (2S,3R)-Fmoc-Abu(3-N3)-OH

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl) in Et₂O

Procedure:

  • Fmoc Deprotection: Dissolve (2S,3R)-Fmoc-Abu(3-N3)-OH (1 equivalent) in a solution of 20% piperidine in DMF. Stir the solution at room temperature for 1-2 hours.

  • Precipitation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. Add cold diethyl ether to the residue to precipitate the free amino acid.

  • Isolation of Free Base: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Salt Formation: Suspend the resulting free amino acid in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a solution of 1 M HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Final Product: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application in Peptide Synthesis and Bioconjugation

The primary application of (2S,3R)-H-Abu(3-N3)-OH is as a building block for incorporating an azide handle into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The resulting azido-peptide can then be site-specifically modified.

Workflow for Peptide Modification via Click Chemistry

The following diagram illustrates the general workflow for incorporating the azido amino acid into a peptide and its subsequent modification using CuAAC.

Peptide_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc-SPPS) Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple (2S,3R)-Fmoc-Abu(3-N3)-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Elongation Continue Peptide Elongation Wash2->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Purification Purify Azido-Peptide (HPLC) Cleavage->Purification ClickReaction Click Chemistry (CuAAC) + Alkyne-Probe (CuSO4, Na-Ascorbate) Purification->ClickReaction FinalProduct Modified Peptide ClickReaction->FinalProduct

Workflow for peptide modification using (2S,3R)-H-Abu(3-N3)-OH.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide

Materials:

  • Purified azido-peptide

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Water/t-butanol or other suitable solvent system

Procedure:

  • Stock Solutions: Prepare fresh stock solutions: 100 mM CuSO₄ in water, and 200 mM sodium ascorbate in water.

  • Reaction Mixture: Dissolve the azido-peptide (1 equivalent) and the alkyne-functionalized molecule (1.5-3 equivalents) in a suitable solvent mixture (e.g., 1:1 water:t-butanol).

  • Initiation: Add CuSO₄ to the reaction mixture to a final concentration of 1-5 mM.

  • Reduction: Add sodium ascorbate to the reaction mixture to a final concentration of 5-25 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short time.

  • Purification: Upon completion, purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product by mass spectrometry.

Conclusion

This compound is a specialized chemical tool with significant utility in peptide chemistry and the development of complex bioconjugates. Its defined stereochemistry and the bioorthogonal reactivity of the azide group provide researchers with a powerful method for site-specific labeling and modification of peptides and proteins. The protocols and data presented in this guide offer a foundational resource for the synthesis and application of this important non-canonical amino acid.

A Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: A Versatile Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and applications of (2S,3R)-H-Abu(3-N3)-OH hydrochloride. This non-canonical amino acid is a valuable reagent in the field of bioconjugation and drug development, primarily utilized for its azide functionality in "click chemistry" reactions.

Core Compound Information

This compound, also known as (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride, is a synthetic amino acid derivative. The presence of an azide group at the 3-position makes it an ideal building block for introducing a bioorthogonal handle into peptides, proteins, and other molecules.

PropertyValue
IUPAC Name (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride
CAS Number 2737202-63-8
Molecular Formula C₄H₉ClN₄O₂
Molecular Weight 180.59 g/mol
Appearance Typically a solid
Storage Conditions 2-8°C Refrigerator
Primary Application Click Chemistry Reagent

Commercial Availability

This compound is available from several chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes some of the known commercial sources.

SupplierCatalog Number (Example)PurityAvailable Quantities
BapeksAA-150>99%25mg - 1g
ChemsrcVaries by supplierN/AVaries by supplier
Biorbytorb2663733N/AVaries by supplier
PharmaffiliatesPA 27 0033146N/AVaries by supplier
MedChemExpressHY-151836N/A50mg, 100mg, 250mg

Note: Availability, catalog numbers, and quantities are subject to change. Please consult the respective supplier's website for the most current information.

Key Applications and Experimental Workflows

The primary utility of this compound lies in its ability to participate in bioorthogonal ligation reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are central to the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction that forms a stable triazole linkage between an azide-containing molecule, such as (2S,3R)-H-Abu(3-N3)-OH, and a terminal alkyne.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Azide_AA (2S,3R)-H-Abu(3-N3)-OH (or peptide containing it) Reaction_Vessel Reaction Mixture in Aqueous Buffer Azide_AA->Reaction_Vessel Alkyne_Payload Alkyne-modified Payload (e.g., Drug) Alkyne_Payload->Reaction_Vessel Copper Cu(II) Source (e.g., CuSO4) Copper->Reaction_Vessel Cu(I) in situ Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Copper Triazole_Product Stable Triazole-linked Bioconjugate Reaction_Vessel->Triazole_Product Click Reaction

Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes (e.g., DBCO, BCN) which react spontaneously with azides. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[2]

SPAAC_Workflow cluster_reactants Reactants Azide_AA (2S,3R)-H-Abu(3-N3)-OH (or peptide containing it) Reaction_Mixture Reaction in Physiological Buffer Azide_AA->Reaction_Mixture Strained_Alkyne Strained Alkyne (e.g., DBCO-Drug) Strained_Alkyne->Reaction_Mixture Triazole_Product Stable Triazole-linked Bioconjugate Reaction_Mixture->Triazole_Product Spontaneous Cycloaddition

Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-containing peptide with an alkyne-modified molecule.

Materials:

  • Azide-containing peptide (incorporating (2S,3R)-H-Abu(3-N3)-OH)

  • Alkyne-modified payload molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-containing peptide and the alkyne-modified payload in the reaction buffer to their desired final concentrations.

  • Preparation of Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A common ratio is 1:5 (CuSO₄:ligand). Allow this mixture to stand for a few minutes.

  • Reaction Assembly:

    • In the reaction vessel, combine the solution of the azide-containing peptide and the alkyne-modified payload.

    • Add the premixed catalyst solution to the reaction mixture.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically in the millimolar range.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to several hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Work-up and Purification:

    • Once the reaction is complete, the resulting bioconjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the synthesis of ADCs. In this context, the amino acid can be incorporated into the peptide linker that connects a monoclonal antibody to a cytotoxic drug. The azide group serves as a handle for conjugating the drug-linker entity to an alkyne-modified antibody, or vice-versa.

ADC_Synthesis_Pathway Antibody Monoclonal Antibody (mAb) Alkyne_Mod Alkyne Modification of mAb Antibody->Alkyne_Mod Alkyne_mAb Alkyne-modified mAb Alkyne_Mod->Alkyne_mAb Click_Reaction CuAAC or SPAAC Alkyne_mAb->Click_Reaction Azide_AA (2S,3R)-H-Abu(3-N3)-OH Linker_Synth Peptide Linker Synthesis Azide_AA->Linker_Synth Azide_Linker Azide-containing Linker-Payload Linker_Synth->Azide_Linker Azide_Linker->Click_Reaction Payload Cytotoxic Drug Payload->Linker_Synth ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC

Caption: Logical pathway for the synthesis of an Antibody-Drug Conjugate (ADC) using an azide-containing linker.

Conclusion

This compound is a commercially available and highly valuable chemical tool for researchers and drug development professionals. Its azide functionality enables robust and specific bioconjugation through click chemistry, facilitating the synthesis of complex biomolecules and targeted therapeutics like ADCs. The choice between copper-catalyzed and strain-promoted cycloaddition allows for flexibility depending on the specific application and the chemical environment. This guide provides a foundational understanding of its properties, availability, and core applications to aid in the design and execution of innovative research and development projects.

References

An In-depth Technical Guide on the Safety and Handling of (2S,3R)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling procedures for (2S,3R)-H-Abu(3-N3)-OH hydrochloride. This compound, a valuable reagent in bioconjugation and peptide chemistry, requires careful handling due to the presence of an azide functional group. The information presented here is intended to supplement, not replace, institutional safety protocols and a thorough review of any available Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound, also known as (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid derivative. Its primary utility lies in "click chemistry," where the azide group can undergo highly specific and efficient cycloaddition reactions with alkynes.[1][2][3][4][5]

PropertyValueReference
Chemical Name (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride[5]
Synonyms (2S,3R)-H-Abu(3-N3)-OH HCl[6]
CAS Number 2737202-63-8[5][7]
Molecular Formula C4H9ClN4O2[5][7]
Molecular Weight 180.59 g/mol [5][7]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in water and other polar organic solvents.N/A
Storage Store at 2-8°C in a dry, well-ventilated place.[5]

Note: Some physical properties like appearance and solubility are general characteristics and may vary between suppliers. Always refer to the supplier's documentation for specific details.

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following safety information is based on the general hazards associated with organic azides. The azide functional group imparts potential explosive and toxic properties that necessitate strict safety protocols.

General Hazards of Organic Azides

Organic azides are energetic compounds and can be sensitive to heat, shock, friction, and static discharge. Low molecular weight organic azides, in particular, pose a higher risk of explosive decomposition. The azide ion is also toxic, with a toxicity profile similar to that of cyanide.

Key Hazard Considerations:

  • Explosion Hazard: Can decompose explosively, especially upon heating or mechanical shock.

  • Toxicity: The azide ion is a potent inhibitor of cytochrome oxidase, similar to cyanide. Ingestion, inhalation, or skin absorption can be harmful.

  • Formation of Hydrazoic Acid: Contact with strong acids can produce highly toxic and explosive hydrazoic acid gas.

  • Formation of Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury, silver, gold) can form highly sensitive and explosive heavy metal azides. This includes contact with metal spatulas, stir bars, and equipment.

Handling Precautions

Adherence to the following handling procedures is critical to ensure safety when working with this compound and other organic azides.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) - Wear a properly fitted lab coat, chemical safety goggles, and a face shield. - Use appropriate chemical-resistant gloves (e.g., nitrile).
Engineering Controls - All work should be conducted in a certified chemical fume hood. - A blast shield should be used, especially when working with quantities greater than a few milligrams or when heating the compound.
General Handling - Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place. - Do not grind or subject the solid material to friction or shock. - Use non-metal (e.g., ceramic, plastic, or Teflon-coated) spatulas and stir bars. - Avoid contact with strong acids, strong oxidizing agents, and heavy metals. - Work on the smallest scale possible for the experiment.
Storage - Store in a cool, dry, well-ventilated area, away from incompatible materials. - Recommended storage temperature is typically 2-8°C.[5] - Store away from light.
Spill and Waste Disposal - In case of a spill, carefully absorb with an inert material and place in a designated, labeled waste container. - Do not dispose of azide-containing waste with acidic waste. - All azide-containing waste must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocols

This compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4][5] The following are representative protocols for these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed water.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in buffer.

    • Add this compound to a final concentration of 1.5-2 equivalents relative to the alkyne.

    • Add THPTA to a final concentration of 5 equivalents relative to CuSO4.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Reaction and Monitoring:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC).

  • Purification:

    • Purify the resulting triazole product using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) to this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in buffer.

    • Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the molecule to be labeled (if not already in solution) in the reaction buffer.

    • Add the strained alkyne to the desired final concentration.

    • Add this compound to a final concentration of 1.5-2 equivalents relative to the strained alkyne.

  • Reaction and Monitoring:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature or 37°C for 1-12 hours. Reaction times will vary depending on the specific strained alkyne and reactants.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC, SDS-PAGE if labeling a protein).

  • Purification:

    • Purify the resulting triazole product using an appropriate method, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.

Visualizations

General Workflow for Handling this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal Review SDS Review SDS and Institutional SOPs Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood and Blast Shield Don PPE->Prepare Hood Weigh Compound Weigh Compound with Non-Metal Spatula Prepare Hood->Weigh Compound Dissolve Dissolve in Appropriate Solvent Weigh Compound->Dissolve Reaction Setup Set Up Reaction (CuAAC or SPAAC) Dissolve->Reaction Setup Monitor Monitor Reaction Progress Reaction Setup->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Purify Purify Product Quench->Purify Waste Disposal Dispose of Azide Waste in Designated Container Purify->Waste Disposal

Caption: General laboratory workflow for the safe handling of this compound.

Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Start Prepare Reagents Prepare Stock Solutions: - Azide Compound - Alkyne Substrate - CuSO4 - Sodium Ascorbate - Ligand (THPTA) Start->Prepare Reagents Combine Combine Azide, Alkyne, and Ligand in Buffer Prepare Reagents->Combine Add CuSO4 Add CuSO4 Solution Combine->Add CuSO4 Initiate Initiate with Fresh Sodium Ascorbate Add CuSO4->Initiate Incubate Incubate at Room Temp (1-4 hours) Initiate->Incubate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify Product (e.g., HPLC) Monitor->Purify End Purify->End

Caption: Step-by-step experimental workflow for a typical CuAAC reaction.

Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

G Start Prepare Reagents Prepare Stock Solutions: - Azide Compound - Strained Alkyne (e.g., DBCO) Start->Prepare Reagents Combine Combine Azide and Strained Alkyne in Buffer Prepare Reagents->Combine Incubate Incubate at RT or 37°C (1-12 hours) Combine->Incubate Monitor Monitor by LC-MS/HPLC/SDS-PAGE Incubate->Monitor Purify Purify Product (e.g., HPLC, Dialysis) Monitor->Purify End Purify->End

Caption: Step-by-step experimental workflow for a copper-free SPAAC reaction.

This technical guide provides essential information for the safe and effective use of this compound. Researchers should always prioritize safety by consulting relevant safety data, adhering to institutional protocols, and using appropriate personal protective equipment and engineering controls.

References

(2S,3R)-H-Abu(3-N3)-OH hydrochloride CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid that serves as a versatile building block in chemical biology and drug discovery. Its key feature is the presence of an azide moiety, which makes it a valuable component for "click chemistry" reactions, enabling the straightforward and efficient conjugation of this amino acid to other molecules. This technical guide provides a comprehensive overview of its chemical data, a plausible synthetic route, and detailed protocols for its application in bioconjugation.

Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

PropertyValue
CAS Number 2737202-63-8
Molecular Formula C₄H₉ClN₄O₂
Molecular Weight 180.59 g/mol
IUPAC Name (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride
Synonyms (2S,3R)-2-Amino-3-azidobutanoic acid hydrochloride
Appearance White to off-white solid (typical)
Solubility Soluble in water and other polar solvents

Experimental Protocols

Synthesis of this compound

Step 1: Protection of L-threonine

The synthesis would commence with the protection of the amino and carboxylic acid groups of L-threonine. A common strategy is the formation of a Boc-protected methyl ester.

  • Materials: L-threonine, Methanolic HCl, Boc anhydride (Di-tert-butyl dicarbonate), Triethylamine (TEA).

  • Procedure:

    • L-threonine is esterified by refluxing in methanolic HCl to yield L-threonine methyl ester hydrochloride.

    • The resulting ester is then reacted with Boc anhydride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to afford Boc-L-threonine methyl ester.

Step 2: Activation of the Hydroxyl Group

The hydroxyl group at the 3-position is activated to facilitate nucleophilic substitution. This is typically achieved by mesylation or tosylation.

  • Materials: Boc-L-threonine methyl ester, Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine.

  • Procedure:

    • Boc-L-threonine methyl ester is dissolved in a dry, aprotic solvent like DCM or pyridine.

    • The solution is cooled to 0 °C, and methanesulfonyl chloride or p-toluenesulfonyl chloride is added dropwise.

    • The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, yielding the corresponding mesylate or tosylate.

Step 3: Azide Substitution

The activated hydroxyl group undergoes an SN2 reaction with an azide salt to introduce the azido moiety. This reaction proceeds with inversion of stereochemistry at the C3 position, which is a key consideration in starting material selection to obtain the desired final stereochemistry. Note: As L-threonine is (2S,3R), this step would lead to a (2S,3S) product. To obtain the desired (2S,3R) final product, one would need to start with L-allothreonine, which is (2S,3S), to get the desired (2S,3R) stereochemistry after inversion. For the purpose of this generalized protocol, we will assume the appropriate starting stereoisomer is used.

  • Materials: Protected and activated threonine derivative, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • The mesylated or tosylated intermediate is dissolved in DMF.

    • Sodium azide is added, and the mixture is heated (e.g., to 60-80 °C) for several hours until the reaction is complete.

    • The reaction mixture is worked up by partitioning between water and an organic solvent to isolate the azido-containing intermediate.

Step 4: Deprotection

The protecting groups (Boc and methyl ester) are removed to yield the final product.

  • Materials: Protected azido amino acid, Hydrochloric acid (HCl).

  • Procedure:

    • The Boc and methyl ester protected azido amino acid is treated with aqueous hydrochloric acid (e.g., 6M HCl) and heated to reflux for several hours.

    • The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization.

G cluster_synthesis Synthetic Pathway threonine L-allothreonine protected_thr Protected L-allothreonine threonine->protected_thr Protection activated_thr Activated Intermediate protected_thr->activated_thr Activation (e.g., Mesylation) azido_intermediate Protected Azido Amino Acid activated_thr->azido_intermediate Azide Substitution (SN2) final_product This compound azido_intermediate->final_product Deprotection

Caption: Plausible synthetic route for this compound.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal building block for CuAAC, a highly efficient and widely used click chemistry reaction to form a stable triazole linkage.

  • Materials: this compound, an alkyne-containing molecule (e.g., a peptide, drug, or probe), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, a suitable solvent system (e.g., water/t-butanol or DMF).

  • Procedure:

    • Dissolve the alkyne-containing molecule and a molar excess (typically 1.1-1.5 equivalents) of this compound in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).

    • To the solution of the azide and alkyne, add the sodium ascorbate solution (typically 10-50 mol%) followed by the copper(II) sulfate solution (typically 1-10 mol%).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC. Reactions are often complete within 1-24 hours.

    • Upon completion, the product can be purified by standard methods such as HPLC or column chromatography.

G cluster_cuaac CuAAC Workflow reactants Mix Azide (H-Abu(3-N3)-OH) and Alkyne add_reagents Add Sodium Ascorbate and CuSO4 reactants->add_reagents reaction Stir at Room Temperature add_reagents->reaction purification Purify Product (e.g., HPLC) reaction->purification product Triazole-linked Conjugate purification->product

Caption: General workflow for a CuAAC reaction.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

  • Materials: this compound, a strained alkyne-containing molecule (e.g., DBCO-PEG-NHS ester for protein labeling), a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Procedure:

    • If incorporating into a larger molecule like a peptide, first synthesize the peptide containing the (2S,3R)-3-azido-2-aminobutanoic acid residue using standard solid-phase peptide synthesis (SPPS).

    • Dissolve the azide-containing molecule and the strained alkyne (typically in a 1:1 to 1:1.5 molar ratio) in the chosen buffer or solvent.

    • Allow the reaction to proceed at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

    • Monitor the reaction by LC-MS.

    • The resulting conjugate can be purified by HPLC or size-exclusion chromatography, depending on the nature of the product.

G cluster_spaac SPAAC Workflow reactants Mix Azide (H-Abu(3-N3)-OH) and Strained Alkyne (e.g., DBCO) reaction Incubate at RT or 37°C (Copper-free) reactants->reaction purification Purify Product reaction->purification product Stable Triazole Conjugate purification->product

Caption: General workflow for a SPAAC reaction.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways or its intrinsic biological activity. Its primary role is that of a synthetic building block. The biological activity of molecules containing this amino acid would be determined by the overall structure of the final conjugate. For instance, when incorporated into a peptide, it can influence the peptide's conformation and interaction with its biological target. The triazole ring formed via click chemistry is generally considered to be metabolically stable and can act as a peptide bond isostere.

Conclusion

This compound is a valuable reagent for researchers in drug discovery and chemical biology. Its azide functionality provides a convenient handle for the precise and efficient construction of complex biomolecules and conjugates through click chemistry. While detailed synthetic procedures for this specific molecule are not widely published, established chemical principles allow for its reliable synthesis. The provided protocols for its use in CuAAC and SPAAC reactions offer a starting point for its application in a wide range of research endeavors.

A Technical Guide to the Solubility of (2S,3R)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (2S,3R)-H-Abu(3-N3)-OH hydrochloride, a novel azide-containing amino acid derivative crucial for applications in click chemistry and bioconjugation. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for determining its solubility in various solvents. The experimental protocols outlined below are based on established methodologies for analogous compounds, enabling researchers to generate reliable solubility data for their specific applications.

Introduction to this compound

This compound, with the CAS Number 2737202-63-8, is a valuable building block in chemical biology and drug discovery. Its structure incorporates an azide group, rendering it a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are widely used for the synthesis of peptides, bioconjugates, and complex molecular architectures. Understanding the solubility of this compound is paramount for its effective handling, formulation, and application in various experimental settings.

Predicted Solubility Profile

Based on the general characteristics of small molecule amino acid hydrochlorides, this compound is anticipated to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its hydrochloride salt form enhances aqueous solubility. In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), it is also expected to be soluble. The solubility in nonpolar organic solvents is predicted to be low.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been formally published. To facilitate comparative analysis, the following table presents a template for recording experimentally determined solubility values in common laboratory solvents. Researchers are encouraged to populate this table with their own findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water25
Methanol25
Ethanol25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from standard methods for solubility assessment of amino acids and their derivatives.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) of high purity

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours). This ensures that equilibrium solubility is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper half of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution factor

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow start Start weigh Weigh excess (2S,3R)-H-Abu(3-N3)-OH hydrochloride start->weigh add_solvent Add precise volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_solvent->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge aliquot Withdraw and filter supernatant centrifuge->aliquot quantify Quantify concentration (e.g., HPLC, UV-Vis) aliquot->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

Basic principles of CuAAC reactions with azido amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido Amino Acids

Core Principles of the CuAAC Reaction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a chemical philosophy that emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] Independently developed by the groups of Valery Fokin/K. Barry Sharpless and Morten Meldal, this reaction has become one of the most powerful and reliable methods for covalent bond formation in chemical biology, drug discovery, and materials science.[1][3][4]

The CuAAC is a variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5] While the thermal Huisgen reaction requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite regioselectivity, yielding exclusively the 1,4-disubstituted product.[3][4]

The core strengths of the CuAAC reaction include:

  • High Efficiency: The reaction often proceeds to near-quantitative completion, simplifying purification.[6]

  • Superb Selectivity: The azide and alkyne functional groups are bioorthogonal; they react selectively with each other without interfering with most other functional groups present in complex biological molecules.[7][8]

  • Mild Reaction Conditions: CuAAC reactions are typically performed in aqueous solutions, at room temperature, and across a wide pH range, making them highly compatible with sensitive biomolecules like peptides and proteins.[8][9]

  • Stable Product: The resulting 1,2,3-triazole ring is a robust, planar aromatic heterocycle that can act as a stable isostere for the native amide bond in peptides, but is resistant to hydrolytic cleavage.[1][9]

The Catalytic Cycle

The mechanism of the CuAAC reaction involves a multi-step catalytic cycle with copper(I) as the central catalyst. While several mechanistic nuances involving mono- and dicopper species have been investigated, a generally accepted pathway is outlined below.[4][10][11] The catalytically active Cu(I) species is often generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent, most commonly sodium ascorbate.[3][12]

The key steps are:

  • Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Computational and experimental studies suggest that dinuclear copper acetylides are highly active.[4][11]

  • Coordination and Cycloaddition: The azide coordinates to the copper acetylide complex. This is followed by a cycloaddition step that forms a six-membered metallacycle intermediate.[10]

  • Product Formation and Catalyst Regeneration: This intermediate undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_cycle CuI Cu(I) Catalyst Cu_Acetylide [Cu]-C≡C-R1 (Copper Acetylide) CuI->Cu_Acetylide Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Coordination Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle Azide R2-N3 (Azide) Azide->Metallacycle Coordination & Cycloaddition Triazole_Cu Copper Triazolide Intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->CuI Regeneration Product 1,4-Triazole Product Triazole_Cu->Product Protonolysis Proton H+

Diagram 1: Simplified catalytic cycle of the CuAAC reaction.

CuAAC with Azido Amino Acids in Peptide Science

The integration of CuAAC chemistry with peptide and protein science relies on the incorporation of either an azide or an alkyne functional group into the amino acid framework. Azido amino acids, such as L-azidohomoalanine (Aha) or Nε-azido-L-lysine, can be incorporated into peptide sequences during standard solid-phase peptide synthesis (SPPS).[5][13] These "clickable" amino acids serve as chemical handles for precise, post-synthetic modification.[1][13]

This methodology is a powerful tool for:

  • Bioconjugation: Attaching various functionalities—such as fluorescent dyes, radiolabels for PET imaging, polyethylene glycol (PEG), or cytotoxic drugs—to specific sites on a peptide or protein.[1][9][14]

  • Peptide Cyclization: Linking an azide and an alkyne group placed at different positions within the same peptide chain to create cyclic peptides.[14] Cyclization can enhance metabolic stability, receptor binding affinity, and bioavailability.[14][15]

  • Synthesis of Peptidomimetics: Building complex peptide-based architectures and libraries for screening in drug discovery programs.[2][14]

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction is influenced by the choice of catalyst source, ligand, solvent, and reactant concentrations. The tables below summarize typical conditions and components used for CuAAC reactions involving peptides and proteins.

Table 1: Typical Experimental Conditions for CuAAC Bioconjugation

ParameterTypical Value/ReagentPurpose & Notes
Azide Component Azide-modified peptide/proteinTypically at concentrations from 2 µM to 1 mM.[16]
Alkyne Component Alkyne-tagged molecule (dye, drug, etc.)Used in slight excess (e.g., 2 to 10-fold) relative to the biomolecule.[16][17]
Copper Source Copper(II) Sulfate (CuSO₄)Precursor to the active Cu(I) catalyst. Final concentration often 0.25-1 mM.[8][16]
Reducing Agent Sodium Ascorbate (NaAsc)Reduces Cu(II) to Cu(I). Used in excess (e.g., 5 mM).[12][16] Freshly prepared solution is recommended.[17]
Ligand THPTA, TBTA, HistidineStabilizes Cu(I), accelerates the reaction, and protects the biomolecule from oxidative damage.[5][6]
Solvent System Aqueous buffers (PBS, HEPES), often with co-solvents like DMSO or DMFCo-solvents aid in solubilizing hydrophobic reagents.[6][9]
Temperature Room Temperature (20-25 °C)Mild conditions preserve the integrity of most biomolecules.
Reaction Time 1 to 18 hoursMonitored by HPLC or MS until completion.[8]
Reported Yields >95% to QuantitativeThe reaction is known for its high efficiency and conversion rates.[6][8]

Table 2: Comparison of Common Copper(I) Stabilizing Ligands

LigandFull NameKey Characteristics
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineHighly effective at accelerating the reaction. Poorly soluble in water, often requiring organic co-solvents.[5]
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineWater-soluble analog of TBTA, making it ideal for bioconjugation in purely aqueous systems.[16][17]
BPS Bathophenanthroline disulfonateA sulfonated ligand developed for bioconjugation, though can be oxygen sensitive.[7]
L-Histidine L-Histidine (natural amino acid)Biocompatible and exhibits low toxicity, making it suitable for applications in cellular environments.[5]

Experimental Protocols

General Protocol for CuAAC Labeling of an Azido-Peptide

This protocol provides a general methodology for conjugating a terminal alkyne-containing molecule to a peptide modified with an azido amino acid.

Materials and Reagents:

  • Azide-functionalized peptide

  • Alkyne-functionalized cargo (e.g., fluorescent dye)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate (NaAsc)

  • THPTA ligand

  • Degassed buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • DMSO (for dissolving hydrophobic cargo)

  • Nitrogen or Argon gas for creating an inert atmosphere

Stock Solutions:

  • Azido-Peptide: Prepare a 1 mM solution in the degassed buffer.

  • Alkyne-Cargo: Prepare a 10 mM solution in DMSO.

  • CuSO₄: Prepare a 20 mM solution in water.[16]

  • THPTA: Prepare a 50 mM solution in water.[16]

  • Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.[16]

Experimental Procedure:

  • Catalyst Premix: In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A typical ligand-to-copper ratio is 5:1 to protect the biomolecule.[16] For a final copper concentration of 0.5 mM, mix equal volumes of 20 mM CuSO₄ and 50 mM THPTA to get a 10 mM Cu/25 mM THPTA premix.

  • Reaction Assembly: In a separate reaction tube, add the reagents in the following order. It is crucial to add the copper catalyst last, immediately after the reducing agent, to ensure the reaction starts efficiently.

    • Add the azide-peptide solution.

    • Add the alkyne-cargo solution (e.g., to achieve a 2-fold molar excess over the peptide).[16]

    • Add the freshly prepared sodium ascorbate solution (to a final concentration of ~5 mM).[16]

    • Add the CuSO₄/THPTA catalyst premix (to a final concentration of ~0.5 mM copper).

  • Inert Atmosphere: Gently bubble nitrogen or argon gas through the reaction mixture for 30-60 seconds to remove dissolved oxygen, which can oxidize Cu(I) and damage the peptide.[17] Seal the tube tightly.

  • Incubation: Allow the reaction to proceed at room temperature for 1-16 hours. The reaction can be gently mixed on a rotator.

  • Monitoring and Purification: Monitor the reaction progress using analytical HPLC-MS. Once the starting materials are consumed, purify the resulting peptide conjugate using preparative HPLC.

Workflow Diagram

The following diagram illustrates the typical workflow for a CuAAC bioconjugation experiment.

CuAAC_Workflow A Prepare Stock Solutions (Peptide, Alkyne, Cu, Ligand, Ascorbate) B Combine Reactants in Buffer (Peptide + Alkyne) A->B C Add Reducing Agent (Sodium Ascorbate) B->C D Initiate Reaction (Add Cu/Ligand Premix) C->D E Incubate Reaction (Room Temp, Inert Atmosphere) D->E F Monitor Progress (HPLC / LC-MS) E->F F->E Incomplete G Purify Product (Preparative HPLC) F->G Reaction Complete H Characterize Final Conjugate (MS, etc.) G->H

Diagram 2: Experimental workflow for peptide labeling via CuAAC.

Challenges and Considerations

While CuAAC is a robust reaction, researchers should be aware of potential challenges:

  • Copper Toxicity: Copper ions can be toxic to living cells, which can be a limitation for in vivo applications. The use of chelating ligands helps mitigate this toxicity.[5][12] For live-cell imaging, copper-free click chemistry variants like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are often preferred.[1][12]

  • Oxidative Damage: The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species (ROS), which may oxidize sensitive amino acid residues such as methionine, cysteine, and histidine.[7][12] The use of a 5-fold excess of a protective ligand and degassing the reaction mixture are critical steps to minimize this damage.[6][16]

  • Side Reactions: Byproducts from ascorbate oxidation can sometimes react with lysine and arginine residues. Adding scavengers like aminoguanidine to the reaction buffer can prevent these unwanted modifications.[6][17]

References

Methodological & Application

Application Notes and Protocols for Site-Specific Peptide Modification Using (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a powerful tool in chemical biology and drug development, enabling the precise installation of functional moieties such as fluorophores, imaging agents, and polyethylene glycol (PEG) chains. This precise control over molecular architecture allows for the enhancement of therapeutic properties, the study of biological processes, and the development of novel diagnostic agents. The unnatural amino acid, (2S,3R)-H-Abu(3-N3)-OH, which is (2S,3R)-3-azido-2-hydroxybutanoic acid, provides a versatile chemical handle for such modifications. Its azide group is bioorthogonal, meaning it does not react with native biological functionalities, making it an ideal substrate for "click chemistry" reactions.

This document provides detailed protocols for the incorporation of (2S,3R)-H-Abu(3-N3)-OH into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through two prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Concepts: Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of (2S,3R)-H-Abu(3-N3)-OH is a prime example of a bioorthogonal functional group. It can be selectively reacted with an alkyne-containing molecule in a highly efficient and specific manner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction utilizes a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst can be a consideration for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide, forming a stable triazole. This copper-free approach is particularly well-suited for applications in living cells and organisms.[1]

Data Presentation

The following tables summarize representative quantitative data for the key steps involved in the synthesis and modification of peptides containing an azido-amino acid. While specific data for (2S,3R)-H-Abu(3-N3)-OH is limited in publicly available literature, the presented values are based on studies with analogous azido-functionalized amino acids and provide a reasonable expectation for experimental outcomes.

Table 1: Representative Coupling Efficiency in Fmoc-SPPS

Amino AcidCoupling TimeCoupling Efficiency (%)Reference
Standard Fmoc-Amino Acids30 - 60 min>99[2]
(2S,3R)-Fmoc-Abu(3-N3)-OH (Expected)1 - 4 hours>95[2]

Table 2: Representative Yields and Purity for CuAAC Reactions on Peptides

Peptide SubstrateAlkyne PartnerReaction TimeYield (%)Purity (%)Reference
Azido-peptidePropargyl-Biotin1 - 2 hours>90>95[3]
Azido-peptideAlkyne-Fluorophore1 - 2 hours85-95>95[3]
Azido-peptide (on resin)Terminal Alkyne12 - 24 hours70-85>90[4]

Table 3: Representative Kinetic Data for SPAAC Reactions

Azide-Modified Peptide ReactantStrained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Azido-peptideDBCO~0.1 - 1.0[5]
Azido-peptideBCN~0.01 - 0.1[5]

Experimental Protocols

Protocol 1: Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH into Peptides via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the (2S,3R)-3-azido-2-hydroxybutanoic acid residue using standard Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • (2S,3R)-Fmoc-Abu(3-N3)-OH

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIPEA (6 eq.).

    • Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF.

  • Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH:

    • Pre-activate (2S,3R)-Fmoc-Abu(3-N3)-OH (1.5 - 3 eq.) with HBTU (1.45 - 2.9 eq.) and HOBt (1.5 - 3 eq.) in DMF, followed by the addition of DIPEA (3 - 6 eq.).

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. The extended coupling time is recommended for this specialized amino acid.[2]

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the solution-phase conjugation of an alkyne-functionalized molecule to the azide-containing peptide.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the alkyne-functionalized molecule in a minimal amount of organic co-solvent and then dilute into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-molecule solution.

    • Add THPTA to the mixture (if used) to a final concentration of 1-5 mM.

    • Initiate the reaction by adding CuSO₄ to a final concentration of 0.1-1 mM, followed immediately by sodium ascorbate to a final concentration of 1-10 mM. The solution should be freshly prepared.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

  • Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC to remove unreacted starting materials and the catalyst.[6]

  • Characterization: Confirm the identity of the modified peptide by mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne (e.g., DBCO-fluorophore) to the azide-containing peptide.

Materials:

  • Azide-containing peptide

  • DBCO-functionalized molecule (or other strained alkykyne)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.[3]

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.[5]

    • The reaction progress can be monitored by RP-HPLC.

  • Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.[6]

  • Characterization: Confirm the identity of the modified peptide by mass spectrometry.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Site-Specific Modification cluster_analysis Purification & Characterization resin Start with Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Couple Fmoc-AA-OH deprotection1->coupling incorporation Couple (2S,3R)-Fmoc-Abu(3-N3)-OH deprotection1->incorporation coupling->deprotection1 Repeat n times deprotection2 Final Fmoc Deprotection incorporation->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage crude_peptide Crude Azide-Peptide cleavage->crude_peptide cuaac CuAAC Reaction (+ Alkyne, Cu(I)) crude_peptide->cuaac spaac SPAAC Reaction (+ Strained Alkyne) crude_peptide->spaac purification RP-HPLC Purification cuaac->purification spaac->purification characterization Mass Spectrometry Analytical HPLC purification->characterization final_product Pure Modified Peptide characterization->final_product

Caption: Experimental workflow for peptide modification.

click_reactions Click Chemistry Pathways cluster_reactants Reactants cluster_products Products peptide Azide-Peptide (from (2S,3R)-H-Abu(3-N3)-OH) triazole1 1,4-Triazole Linked Peptide peptide->triazole1 triazole2 Triazole Linked Peptide peptide->triazole2 alkyne Alkyne-Molecule alkyne->triazole1 strained_alkyne Strained Alkyne (e.g., DBCO) strained_alkyne->triazole2 catalyst Cu(I) Catalyst catalyst->triazole1

Caption: Bioorthogonal "Click" Chemistry Reactions.

signaling_pathway_example Hypothetical Application in Studying GPCR Signaling cluster_cell Cellular Environment receptor Cell Surface Receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response modified_peptide Fluorescently-Labeled Peptide (via (2S,3R)-H-Abu(3-N3)-OH) modified_peptide->receptor Binding and Visualization

Caption: Example of modified peptide in signaling.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile bioorthogonal ligation reaction. It enables the specific and rapid formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This methodology has found extensive applications in drug discovery, chemical biology, and materials science.[3][4] The incorporation of non-canonical amino acids, such as (2S,3R)-H-Abu(3-N3)-OH ( (2S,3R)-3-azido-2-aminobutanoic acid), into peptides and other biomolecules via CuAAC allows for the synthesis of novel peptidomimetics with enhanced biological activities and improved pharmacokinetic properties.[1][5]

These triazole-containing peptidomimetics often exhibit interesting biological properties, including antimicrobial and anticancer activities.[3] The triazole ring can act as a bioisostere for the amide bond, conferring increased stability against enzymatic degradation.[5][6] This document provides detailed application notes and experimental protocols for the CuAAC reaction involving (2S,3R)-H-Abu(3-N3)-OH.

Applications in Drug Discovery and Development

The introduction of the azido functionality in the β-position of the aminobutanoic acid scaffold allows for the site-specific modification of peptides and other molecules. The resulting 1,4-disubstituted triazole products have significant potential in various therapeutic areas:

  • Antimicrobial Peptides (AMPs): CuAAC-mediated modification of peptides with (2S,3R)-H-Abu(3-N3)-OH can lead to the development of potent AMPs. The triazole moiety can enhance the amphipathic nature of the peptide and its interaction with bacterial membranes, leading to membrane disruption and cell death.[7][8][9]

  • Anticancer Agents: Peptidomimetics containing triazoles have shown promise as anticancer agents by targeting various cellular pathways.[3]

  • Enzyme Inhibitors: The rigid triazole ring can be used to constrain the conformation of a peptide, leading to higher affinity and selectivity for target enzymes.[3]

  • Bioconjugation: (2S,3R)-H-Abu(3-N3)-OH serves as a versatile building block for the conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems.[6]

Experimental Protocols

The following protocols are generalized for the CuAAC reaction with an azido-functionalized amino acid like (2S,3R)-H-Abu(3-N3)-OH and a generic alkyne-containing molecule. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Solution-Phase CuAAC Reaction

This protocol is suitable for the reaction of (2S,3R)-H-Abu(3-N3)-OH or a peptide containing this amino acid with an alkyne-functionalized molecule in solution.

Materials:

  • (2S,3R)-H-Abu(3-N3)-OH or peptide containing it

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), tert-butanol/water mixture

  • Deionized water

  • Nitrogen or Argon gas

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

    • Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water (for THPTA).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the (2S,3R)-H-Abu(3-N3)-OH containing compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., DMF/water 1:1).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Addition of Reagents:

    • To the degassed solution, add the THPTA or TBTA ligand solution (0.1 - 0.5 equivalents).

    • Add the CuSO₄·5H₂O stock solution (0.05 - 0.2 equivalents). The solution may turn a pale blue color.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.5 - 2.0 equivalents). The solution should become colorless or pale yellow.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[10] For sterically hindered substrates or lower concentrations, the reaction may require longer times or gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by analytical HPLC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

    • Dilute the reaction mixture with an appropriate solvent and purify the product using preparative HPLC.

    • Characterize the purified product by mass spectrometry and NMR spectroscopy.

Protocol 2: On-Resin CuAAC Reaction for Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for modifying a peptide containing (2S,3R)-H-Abu(3-N3)-OH while it is still attached to the solid support.

Materials:

  • Peptide-resin containing (2S,3R)-H-Abu(3-N3)-OH

  • Alkyne-functionalized molecule

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in the reaction solvent (e.g., DMF) for 30-60 minutes.

  • Reaction Setup:

    • In a separate vessel, dissolve the alkyne-functionalized molecule (5-10 equivalents) in DMF.

    • Add DIPEA (10-20 equivalents) to the alkyne solution.

    • Add CuI or CuBr (2-5 equivalents) to the alkyne/DIPEA solution. The mixture may turn yellow or green.

  • Reaction:

    • Add the catalyst-alkyne mixture to the swollen peptide-resin.

    • Gently agitate the reaction mixture under a nitrogen or argon atmosphere at room temperature for 4-12 hours.

  • Washing and Cleavage:

    • After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and the copper catalyst.

    • Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent and purify by preparative HPLC.

    • Characterize the purified product by mass spectrometry.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for CuAAC reactions. Note that these are representative values and optimal conditions should be determined experimentally for each specific reaction.

Table 1: Typical Solution-Phase CuAAC Reaction Parameters

ParameterRecommended RangeNotes
Azide Component 1.0 equivalent(2S,3R)-H-Abu(3-N3)-OH or peptide
Alkyne Component 1.0 - 1.5 equivalents
Copper Source CuSO₄·5H₂O (0.05 - 0.2 eq)In situ reduction with sodium ascorbate
Reducing Agent Sodium Ascorbate (0.5 - 2.0 eq)Freshly prepared solution is crucial
Ligand THPTA or TBTA (0.1 - 0.5 eq)Accelerates reaction and protects biomolecules
Solvent DMF, DMSO, t-BuOH/H₂OCo-solvents may be needed for solubility
Temperature Room Temperature to 50 °CHigher temperatures for slower reactions
Reaction Time 1 - 12 hoursMonitor by HPLC or TLC
Typical Yield > 90%Highly dependent on substrates and conditions[6][10]

Table 2: Typical On-Resin CuAAC Reaction Parameters

ParameterRecommended RangeNotes
Peptide-Resin 1.0 equivalent
Alkyne Component 5 - 10 equivalentsExcess is used to drive the reaction to completion
Copper Source CuI or CuBr (2 - 5 eq)Cu(I) source is used directly
Base DIPEA (10 - 20 eq)
Solvent DMF, DCM
Temperature Room Temperature
Reaction Time 4 - 24 hours
Typical Yield High (often near quantitative on-resin)Final isolated yield depends on cleavage and purification

Mandatory Visualizations

Experimental Workflow for Solution-Phase CuAAC

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dissolve Dissolve Azide and Alkyne in Solvent start->dissolve degas Degas Solution (N2 or Ar) dissolve->degas add_reagents Add Ligand, CuSO4, and Na-Ascorbate degas->add_reagents react Stir at Room Temp (1-12 h) add_reagents->react monitor Monitor Reaction (HPLC/TLC) react->monitor quench Quench Reaction (EDTA) monitor->quench purify Purify by Preparative HPLC quench->purify characterize Characterize Product (MS, NMR) purify->characterize end End characterize->end

Caption: Workflow for a typical solution-phase CuAAC reaction.

Signaling Pathway: Antimicrobial Peptide (AMP) Mechanism of Action

Many peptidomimetics synthesized using (2S,3R)-H-Abu(3-N3)-OH are designed as antimicrobial agents that act by disrupting the bacterial cell membrane.[7][8][9]

AMP_Mechanism cluster_bacterium Bacterial Cell cluster_interaction Membrane Interaction and Disruption Membrane Bacterial Membrane (Anionic Phospholipids) Insertion Hydrophobic Insertion Membrane->Insertion Accumulation Cytoplasm Cytoplasm AMP Cationic Antimicrobial Peptide (Triazole-Modified) Electrostatic Electrostatic Attraction AMP->Electrostatic Initial Binding Electrostatic->Membrane Pore Pore Formation / Membrane Destabilization Insertion->Pore Leakage Leakage of Cellular Contents (Ions, ATP, Nucleic Acids) Pore->Leakage leads to Death Cell Death Leakage->Death

Caption: General mechanism of membrane disruption by a cationic antimicrobial peptide.

References

Application Notes and Protocols for Bioconjugation of Proteins with (2S,3R)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the bioconjugation of proteins with the non-canonical amino acid (2S,3R)-H-Abu(3-N3)-OH hydrochloride. This azido-functionalized amino acid serves as a chemical handle for the site-specific modification of proteins using bioorthogonal "click chemistry." The protocols outlined below describe the incorporation of this amino acid into a target protein and subsequent conjugation with a molecule of interest via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These methods are highly valuable for a range of applications in drug development, including the creation of antibody-drug conjugates (ADCs), fluorescent labeling for cellular imaging, and the study of protein-protein interactions.[1][2][3][4]

Introduction

The site-specific modification of proteins is a powerful tool in biomedical research and therapeutic development.[5] The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal reactive groups into proteins allows for precise covalent attachment of various payloads, such as drugs, imaging agents, or polyethylene glycol (PEG), without disrupting the protein's native structure and function.[2][6][7]

This compound is an analog of threonine containing a reactive azide moiety. The azide group is small, metabolically stable, and bioorthogonal, meaning it does not react with native functional groups found in biological systems.[1] This allows for highly selective modification of the engineered protein through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9] SPAAC is particularly advantageous for applications involving living cells due to the cytotoxicity of the copper catalyst required for CuAAC.[1]

This document details the workflow for site-specific incorporation of (2S,3R)-H-Abu(3-N3)-OH into a protein of interest and subsequent bioconjugation using SPAAC.

Overview of the Bioconjugation Workflow

The overall process involves two main stages:

  • Incorporation of (2S,3R)-H-Abu(3-N3)-OH: The azido-amino acid is incorporated into the target protein at a specific site. This is typically achieved using a cell-free protein synthesis (CFPS) system, which offers an open environment for manipulating the translation machinery.[10][11][12]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified protein is then reacted with a molecule of interest that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[8][13]

The following sections provide detailed protocols for each of these stages.

Experimental Protocols

Site-Specific Incorporation of (2S,3R)-H-Abu(3-N3)-OH via Cell-Free Protein Synthesis

This protocol describes the site-specific incorporation of the azido-amino acid using an E. coli-based cell-free protein synthesis system. This method relies on the suppression of a stop codon (e.g., amber codon, UAG) by an engineered tRNA charged with (2S,3R)-H-Abu(3-N3)-OH.[14]

Materials:

  • E. coli S30 cell extract (e.g., from an RF-1 deletion strain like RFzero-iy for improved efficiency)[14]

  • Plasmid DNA encoding the protein of interest with a UAG stop codon at the desired incorporation site

  • This compound

  • Engineered aminoacyl-tRNA synthetase (aaRS) specific for (2S,3R)-H-Abu(3-N3)-OH

  • Suppressor tRNA (e.g., tRNACUA)

  • Amino acid mixture (containing all 19 canonical amino acids, excluding the one being replaced if using a residue-specific method)

  • Energy solution (ATP, GTP, creatine phosphate)

  • Creatine kinase

  • Reaction buffer (e.g., HEPES, pH 7.5)

  • Salts (e.g., KOAc, Mg(OAc)2)

  • Nuclease inhibitor

Protocol:

  • Prepare the CFPS Reaction Mixture: In a microcentrifuge tube on ice, combine the following components in the specified order. The final volume can be scaled as needed.

    • Nuclease-free water

    • Reaction buffer

    • Energy solution and creatine kinase

    • Amino acid mixture

    • This compound (final concentration 1-2 mM)

    • Engineered aaRS and suppressor tRNA

    • Plasmid DNA template (final concentration ~10-20 nM)

    • E. coli S30 cell extract (typically 25-30% of the final volume)

  • Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours.

  • Protein Expression Analysis: After incubation, analyze a small aliquot of the reaction mixture by SDS-PAGE and Coomassie staining or Western blotting to confirm the expression of the full-length protein. The successful incorporation of the ncAA will result in a band corresponding to the full-length protein.

Purification of the Azide-Modified Protein

The expressed protein must be purified from the CFPS reaction mixture before bioconjugation. The purification strategy will depend on the specific protein and any affinity tags included in its sequence (e.g., His-tag, GST-tag).

General Protocol for His-tagged Protein Purification:

  • Binding: Load the CFPS reaction mixture onto a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Characterization: Confirm the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). The successful incorporation of the azido-amino acid can be confirmed by mass spectrometry.

Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the purified azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Purified azide-modified protein in PBS, pH 7.4

  • DBCO-functionalized molecule of interest, dissolved in a compatible solvent like DMSO

  • Reaction tubes

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified azide-modified protein with the DBCO-functionalized molecule. A 5- to 20-fold molar excess of the DBCO-reagent is typically used to ensure efficient conjugation.[13] The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to prevent protein denaturation.[15]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight, with gentle agitation.[6][13]

  • Purification of the Bioconjugate: Remove the excess unreacted DBCO-reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization of the Bioconjugate: Analyze the final product to confirm successful conjugation and determine the conjugation efficiency.

    • SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation, especially for larger payloads.

    • Mass Spectrometry (e.g., ESI-MS): This will provide the precise mass of the bioconjugate, confirming the covalent attachment of the payload.

    • UV-Vis or Fluorescence Spectroscopy: If the payload is a chromophore or fluorophore, its characteristic absorbance or emission can be used to quantify the degree of labeling.

Data Presentation

The following tables provide representative quantitative data for the incorporation and bioconjugation processes. Note that these values may require optimization for specific proteins and conjugation partners.

Table 1: Representative Parameters for Site-Specific Incorporation of (2S,3R)-H-Abu(3-N3)-OH

ParameterValueReference
ncAA Concentration1-2 mMGeneral knowledge
Plasmid DNA Concentration10-20 nMGeneral knowledge
Incubation Temperature30-37 °C[11]
Incubation Time2-4 hours[11]
Protein Yield (CFPS)0.1 - 1 mg/mL[10][12]
Incorporation Efficiency>90%[14][16]

Table 2: Representative Parameters for SPAAC Bioconjugation

ParameterValueReference
Molar Excess of DBCO-reagent5-20 fold[13]
Reaction Temperature4 - 37 °C[6][13]
Reaction Time1-12 hours[15]
Second-Order Rate Constant10⁻³ - 1 M⁻¹s⁻¹[15]
Conjugation YieldGenerally high[15]

Visualization of Workflows and Pathways

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the overall experimental workflow from gene to bioconjugated protein.

G cluster_0 Stage 1: ncAA Incorporation cluster_1 Stage 2: Bioconjugation Plasmid DNA Plasmid DNA CFPS CFPS Plasmid DNA->CFPS Template Azide-Protein Azide-Protein CFPS->Azide-Protein Expression Purification Purification Azide-Protein->Purification Crude Product Purified Azide-Protein Purified Azide-Protein Purification->Purified Azide-Protein SPAAC SPAAC Purified Azide-Protein->SPAAC DBCO-Payload DBCO-Payload DBCO-Payload->SPAAC Bioconjugate Bioconjugate SPAAC->Bioconjugate Final Purification Final Purification Bioconjugate->Final Purification Characterization Characterization Final Purification->Characterization

Caption: Experimental workflow for SPAAC bioconjugation.

Signaling Pathway Example: mTOR Signaling

Bioconjugated proteins can be used to study complex cellular processes. For instance, a fluorescently labeled protein involved in the mTOR signaling pathway could be used to visualize its localization and interactions within the cell in response to various stimuli.

The diagram below provides a simplified representation of the mTOR signaling pathway, which integrates signals from growth factors (e.g., insulin) and amino acids to regulate cell growth and proliferation.[17][18]

mTOR_Pathway Insulin Insulin PI3K PI3K Insulin->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activation Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 inhibition Rheb Rheb TSC1/2->Rheb inhibition Rheb->mTORC1 activation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: Simplified mTOR signaling pathway.

Applications in Drug Development

The ability to site-specifically conjugate functional molecules to proteins using (2S,3R)-H-Abu(3-N3)-OH opens up numerous possibilities in drug development:

  • Antibody-Drug Conjugates (ADCs): Highly potent cytotoxic drugs can be attached to monoclonal antibodies that target tumor-specific antigens, leading to targeted drug delivery and reduced systemic toxicity.[1][4]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity.

  • Fluorescent Labeling: Conjugating fluorescent dyes to proteins allows for their visualization and tracking in living cells, enabling the study of their localization, trafficking, and interactions in real-time.[7]

  • PROTACs: The technology can be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[13]

Conclusion

The bioconjugation of proteins with this compound provides a robust and versatile platform for the development of novel therapeutics and research tools. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to implement this powerful technology in their work. The combination of site-specific incorporation of this azido-amino acid and the efficiency of SPAAC enables the precise construction of well-defined protein bioconjugates with a wide range of functionalities.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries Using (2S,3R)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are instrumental in identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools. A key strategy in the construction of advanced peptide libraries is the incorporation of non-canonical amino acids that provide unique functionalities. (2S,3R)-H-Abu(3-N3)-OH hydrochloride, a synthetic amino acid bearing an azide moiety, is a versatile building block for this purpose. The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling efficient and specific modification of peptides.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptide libraries. It covers the incorporation of this amino acid using standard solid-phase peptide synthesis (SPPS) and subsequent derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Features and Applications

The incorporation of (2S,3R)-H-Abu(3-N3)-OH into peptide libraries offers several advantages:

  • Bioorthogonal Reactivity: The azide group is chemically inert to most biological functional groups, allowing for highly selective modification of peptides in complex environments.

  • Versatility of "Click Chemistry": The azide handle enables a wide range of modifications through CuAAC and SPAAC reactions, including:

    • Cyclization: Creating cyclic peptides with constrained conformations, which can lead to increased stability and binding affinity.[2]

    • Labeling: Attaching fluorescent dyes, biotin, or other tags for imaging and affinity purification.

    • Conjugation: Linking peptides to other molecules such as polymers, lipids, or cytotoxic drugs to enhance their therapeutic properties.

  • Structural Diversity: The triazole ring formed during the click reaction is a stable, rigid linker that can act as a mimic of an amide bond, introducing structural diversity into the peptide backbone.[3]

Data Presentation: Quantitative Overview

While specific quantitative data for the incorporation and subsequent reactions of this compound in peptide library synthesis is not extensively documented in publicly available literature, the following tables provide representative data for the efficiency of similar azido amino acids in SPPS and click chemistry reactions. These values can serve as a general guideline for expected outcomes.

Table 1: Representative Coupling Efficiency of Fmoc-Protected Azido Amino Acids in SPPS

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Coupling Efficiency (%)Reference
Fmoc-L-azidoalanineHBTU/DIEA60>98[4]
Fmoc-L-azidohomoalanineHBTU/DIEA60>98[4]
General Azido Amino AcidsHATU/HOAt/NMM240+>95[4]

Table 2: Representative Yields for On-Resin CuAAC Cyclization of Peptides

Peptide Sequence (with Azide/Alkyne)Copper SourceLigandReaction Time (h)Yield (%)Reference
Model HeptapeptideCuINone1876[2]
Various Linear PeptidesCuBrNone16-18High (not specified)[5]
Model PeptideCuSO₄/Sodium AscorbateTBTA469-72[6]

Table 3: Representative Reaction Times for SPAAC Reactions

Strained AlkyneAzide-Containing MoleculeSolventReaction TimeReference
DBCOAzide-peptideAqueous Buffer1-24 h[7]
BCNAzide-peptideAqueous Buffer1-24 h[7]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(2S,3R)-Abu(3-N3)-OH into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing (2S,3R)-H-Abu(3-N3)-OH. The amino acid must first be protected with an Fmoc group on its alpha-amine.

Materials:

  • Fmoc-(2S,3R)-Abu(3-N3)-OH

  • Rink Amide resin (or other suitable solid support)

  • Other required Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(2S,3R)-Abu(3-N3)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cyclization of a linear peptide containing both an azide (from (2S,3R)-H-Abu(3-N3)-OH) and an alkyne-containing amino acid (e.g., propargylglycine).

Materials:

  • Peptide-resin containing both azide and alkyne functionalities

  • Copper Source: Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent

  • Reducing Agent (if using CuSO₄): Sodium ascorbate

  • Base: DIEA, 2,6-lutidine

  • Solvents: DMSO, Isopropanol

Procedure:

  • Resin Preparation: Swell the synthesized peptide-resin in DCM for 10-20 minutes.

  • Catalyst Preparation:

    • In a separate vial, dissolve CuBr (1 equivalent based on resin loading) in nitrogen-purged DMSO.

    • Alternatively, prepare a solution of CuSO₄ and sodium ascorbate in an appropriate solvent.

  • Reaction Setup:

    • Drain the DCM from the resin.

    • Add the copper catalyst solution to the resin.

    • Add an aqueous solution of sodium ascorbate (if using CuSO₄).

    • Add DIEA (10 equivalents) and 2,6-lutidine (10 equivalents).

  • Reaction:

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Seal the vessel and agitate at room temperature for 16-18 hours.

  • Washing:

    • Filter the reaction solution.

    • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).

  • Cleavage and Purification: Dry the resin and proceed with cleavage and purification as described in Protocol 1 (steps 7 and 8).

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the modification of a purified azide-containing peptide with a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Purified peptide containing the (2S,3R)-3-azidobutanoic acid residue

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG, BCN-fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer

  • Organic Co-solvent (if needed for solubility): DMSO or DMF

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic co-solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the alkyne-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the specific strained alkyne used.

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat n cycles Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Azido_Peptide Azido-Peptide Purification->Azido_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an Azido-Peptide.

Click_Chemistry_Workflow cluster_SPPS Peptide Synthesis cluster_Modification Peptide Modification cluster_Products Modified Peptide Library Azido_Alkyne_Peptide Linear Peptide with Azide and Alkyne CuAAC CuAAC (On-Resin or Solution) Azido_Alkyne_Peptide->CuAAC SPAAC SPAAC (Solution Phase) Azido_Alkyne_Peptide->SPAAC Cyclic_Peptide Cyclic Peptide CuAAC->Cyclic_Peptide Labeled_Peptide Labeled/Conjugated Peptide SPAAC->Labeled_Peptide

Caption: General workflows for peptide library modification via Click Chemistry.

Library_Screening_Workflow Library Synthesized Peptide Library Incubation Incubation of Library with Target Library->Incubation Target_Immobilization Target Immobilization (e.g., on beads or plates) Target_Immobilization->Incubation Washing Washing to Remove Non-binders Incubation->Washing Elution Elution of Bound Peptides Washing->Elution Hit_Identification Hit Identification (e.g., Mass Spectrometry) Elution->Hit_Identification Validation Hit Validation and Characterization Hit_Identification->Validation

Caption: A typical workflow for screening a peptide library against a biological target.

References

Application Notes and Protocols: Orthogonal Protecting Group Strategy for (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-3-azido-2-hydroxybutanoic acid, denoted as (2S,3R)-H-Abu(3-N3)-OH, is a valuable chiral building block in the synthesis of complex peptides and pharmaceutical agents. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, alongside a reactive azido moiety, necessitates a robust and selective protection strategy to enable regioselective modifications. An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others by employing distinct reaction conditions. This document outlines a detailed application of an orthogonal strategy for the protection and deprotection of the hydroxyl and carboxylic acid functionalities of (2S,3R)-H-Abu(3-N3)-OH, ensuring the integrity of the azido group.

The proposed strategy involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether and the carboxylic acid as a benzyl (Bn) ester. This combination offers an effective orthogonal set, as the TBDMS group can be cleaved under mild acidic conditions or with fluoride ions, while the benzyl ester is selectively removed by catalytic hydrogenolysis. Importantly, the azido group remains stable under these distinct deprotection conditions.[1][2][3]

Materials and Reagents

  • (2S,3R)-3-azido-2-hydroxybutanoic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Protocols

Overall Strategy

The orthogonal protection strategy for (2S,3R)-H-Abu(3-N3)-OH is depicted in the following workflow.

OrthogonalProtection Start (2S,3R)-H-Abu(3-N3)-OH Protected1 Benzyl (2S,3R)-3-azido-2-hydroxybutanoate Start->Protected1 BnBr, Cs₂CO₃ DMF FullyProtected Benzyl (2S,3R)-3-azido-2-((tert-butyldimethylsilyl)oxy)butanoate Protected1->FullyProtected TBDMSCl, Imidazole DCM DeprotectedOH Benzyl (2S,3R)-3-azido-2-hydroxybutanoate FullyProtected->DeprotectedOH TBAF, THF or AcOH/H₂O DeprotectedCOOH (2S,3R)-3-Azido-2-((tert-butyldimethylsilyl)oxy)butanoic acid FullyProtected->DeprotectedCOOH H₂, Pd/C MeOH FinalProduct (2S,3R)-H-Abu(3-N3)-OH DeprotectedOH->FinalProduct H₂, Pd/C MeOH DeprotectedCOOH->FinalProduct TBAF, THF or AcOH/H₂O

Caption: Orthogonal protection and deprotection workflow for (2S,3R)-H-Abu(3-N3)-OH.

Step 1: Protection of the Carboxylic Acid as a Benzyl Ester

This protocol describes the esterification of the carboxylic acid moiety with a benzyl group.

Procedure:

  • Dissolve (2S,3R)-3-azido-2-hydroxybutanoic acid (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford benzyl (2S,3R)-3-azido-2-hydroxybutanoate.

ParameterValue
Typical Scale 1-10 mmol
Reaction Time 12-16 hours
Temperature 0 °C to room temperature
Typical Yield 85-95%
Step 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol details the silylation of the secondary hydroxyl group.

Procedure:

  • Dissolve benzyl (2S,3R)-3-azido-2-hydroxybutanoate (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield benzyl (2S,3R)-3-azido-2-((tert-butyldimethylsilyl)oxy)butanoate.

ParameterValue
Typical Scale 1-10 mmol
Reaction Time 4-8 hours
Temperature Room temperature
Typical Yield 90-98%
Step 3: Selective Deprotection of the TBDMS Ether

This protocol allows for the selective removal of the TBDMS group, leaving the benzyl ester intact.

Procedure:

  • Dissolve the fully protected compound (1.0 eq) in THF.

  • Add a 1 M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain benzyl (2S,3R)-3-azido-2-hydroxybutanoate.

ParameterValue
Typical Scale 0.5-5 mmol
Reaction Time 1-2 hours
Temperature 0 °C
Typical Yield 90-97%
Step 4: Selective Deprotection of the Benzyl Ester

This protocol describes the selective cleavage of the benzyl ester via catalytic hydrogenolysis, preserving the TBDMS ether and the azide. The azide group is generally stable to catalytic hydrogenolysis, especially when using specific catalysts or additives, though care must be taken to avoid its reduction.[4]

Procedure:

  • Dissolve the fully protected compound (1.0 eq) in methanol.

  • Add 10% Pd/C (10 mol %) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield (2S,3R)-3-azido-2-((tert-butyldimethylsilyl)oxy)butanoic acid.

ParameterValue
Typical Scale 0.5-5 mmol
Reaction Time 2-4 hours
Temperature Room temperature
Typical Yield 88-96%

Data Summary

The following table summarizes the quantitative data for the proposed orthogonal protecting group strategy. Yields are representative and may vary depending on the specific substrate and reaction conditions.

StepProtecting GroupReagents and ConditionsDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Orthogonality Notes
1 Benzyl (Bn) EsterBnBr, Cs₂CO₃, DMF, 0 °C to RTH₂, 10% Pd/C, MeOH, RT85-95%88-96%Stable to mild acid and fluoride used for TBDMS removal.
2 TBDMS EtherTBDMSCl, Imidazole, DCM, RT1M TBAF in THF, 0 °C90-98%90-97%Stable to catalytic hydrogenolysis conditions for Bn ester removal.

Conclusion

The described orthogonal protecting group strategy, employing a TBDMS ether for the hydroxyl group and a benzyl ester for the carboxylic acid, provides an efficient and high-yielding pathway for the selective manipulation of (2S,3R)-H-Abu(3-N3)-OH. The distinct deprotection conditions for each group, coupled with the stability of the azido moiety, make this strategy highly valuable for the incorporation of this chiral building block into more complex molecules in the fields of medicinal chemistry and drug development.

References

Application Note: Analytical Characterization of (2S,3R)-H-Abu(3-N3)-OH Modified Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analytical characterization of synthetic peptides modified with the unnatural amino acid (2S,3R)-3-azido-2-hydroxybutanoic acid, referred to as (2S,3R)-H-Abu(3-N3)-OH. The incorporation of such azido-functionalized amino acids is a key strategy in bioconjugation and drug development, enabling "click" chemistry applications. Mass spectrometry is an essential tool for verifying the successful synthesis and purity of these modified peptides. This document outlines the experimental procedures for liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) analysis, with a focus on collision-induced dissociation (CID) and electron-transfer dissociation (ETD). Expected fragmentation patterns, including the characteristic neutral loss of the azide group, are discussed, and representative data is presented in tabular format for clarity.

Introduction

The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for modifying their biological activity, stability, and for the attachment of various functionalities. The (2S,3R)-H-Abu(3-N3)-OH modification introduces a versatile azide handle, which can be used for bioorthogonal conjugation reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Accurate characterization of these modified peptides is critical to ensure the fidelity of the synthesis and the success of subsequent conjugation steps. Mass spectrometry, coupled with high-performance liquid chromatography, provides the necessary sensitivity and structural information to confirm the peptide sequence and the presence of the modification. A key diagnostic feature in the mass spectrometric analysis of azido-containing molecules is the neutral loss of dinitrogen (N₂), which can be readily observed during fragmentation.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following protocol is recommended for (2S,3R)-H-Abu(3-N3)-OH modified peptides.

Materials:

  • Lyophilized synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Reconstitute the peptide in a solution of 5-30% acetonitrile in water with 0.1% formic acid to a stock concentration of 0.5-1 mg/mL. The percentage of acetonitrile may be increased for more hydrophobic peptides.

    • Vortex briefly to ensure complete dissolution.

  • Preparation of Working Solution for LC-MS Analysis:

    • Dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with the LC-MS system (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-17 min: 60-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • MS1 Scan Range: m/z 100-2000

Tandem Mass Spectrometry (MS/MS) Analysis for Sequence Confirmation

For fragmentation analysis, both Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are recommended to obtain complementary sequence information.

CID Method:

  • Activation: Collision-Induced Dissociation (CID)

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Use a stepped collision energy approach (e.g., 20-40 eV) to ensure comprehensive fragmentation.

  • Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions from the MS1 scan.

ETD Method:

  • Activation: Electron-Transfer Dissociation (ETD)

  • Reagent: Fluoranthene radical anions

  • Reaction Time: 10-100 ms (optimize for the specific peptide)

  • Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions with charge states of +2 or higher.

Data Presentation and Interpretation

The primary goal of the MS analysis is to confirm the molecular weight of the modified peptide and to verify its amino acid sequence, including the location of the (2S,3R)-H-Abu(3-N3)-OH modification.

Expected Fragmentation Behavior

Collision-Induced Dissociation (CID): In CID, peptides typically fragment along the amide backbone, producing b- and y-type ions. For peptides containing (2S,3R)-H-Abu(3-N3)-OH, a characteristic neutral loss of dinitrogen (N₂) from the azide group is expected, resulting in a mass loss of 28.01 Da. This neutral loss can be observed from the precursor ion and from fragment ions containing the modification.

Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. ETD is particularly useful for localizing post-translational modifications as they are often retained on the fragment ions. For (2S,3R)-H-Abu(3-N3)-OH modified peptides, ETD is expected to provide clear fragmentation of the peptide backbone without significant loss of the azide group, thus allowing for unambiguous localization of the modification.

Quantitative Data Summary

The following tables present hypothetical but representative data for a model peptide, Ac-Tyr-(Abu-N3)-Gly-Phe-Leu-NH₂, where Abu-N3 represents the (2S,3R)-H-Abu(3-N3)-OH modification.

Table 1: Molecular Weight Confirmation

ParameterTheoretical ValueObserved Value
Monoisotopic Mass683.3450 Da683.3455 Da
[M+H]⁺684.3523684.3528
[M+2H]²⁺342.6800342.6803

Table 2: Key Fragment Ions in CID Analysis

Ion TypeSequenceTheoretical m/zObserved m/zComments
b₂Ac-Tyr-(Abu-N3)335.1670335.1675
b₂ - N₂Ac-Tyr-(Abu-N3-N₂)307.1569307.1572Neutral loss of 28.01 Da
y₃Gly-Phe-Leu-NH₂335.2030335.2033
y₄(Abu-N3)-Gly-Phe-Leu-NH₂462.2626462.2629
y₄ - N₂(Abu-N3-N₂)-Gly-Phe-Leu-NH₂434.2525434.2528Neutral loss of 28.01 Da

Table 3: Key Fragment Ions in ETD Analysis

Ion TypeSequenceTheoretical m/zObserved m/z
c₂Ac-Tyr-(Abu-N3)352.1936352.1940
z₃Gly-Phe-Leu-NH₂336.2109336.2112
z₄(Abu-N3)-Gly-Phe-Leu-NH₂463.2705463.2708

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation reconstitution Reconstitute Lyophilized Peptide dilution Dilute to Working Concentration reconstitution->dilution lc_separation LC Separation (Reversed-Phase) dilution->lc_separation ms1_scan MS1 Scan (Full Scan ESI+) lc_separation->ms1_scan dda Data-Dependent Acquisition ms1_scan->dda mw_confirm Molecular Weight Confirmation ms1_scan->mw_confirm cid CID Fragmentation dda->cid Precursor Ions etd ETD Fragmentation dda->etd Precursor Ions (z≥2) frag_analysis Fragmentation Analysis cid->frag_analysis etd->frag_analysis seq_confirm Sequence Verification frag_analysis->seq_confirm neutral_loss Identify Neutral Loss of N₂ frag_analysis->neutral_loss

Caption: Experimental workflow for the characterization of modified peptides.

Caption: CID fragmentation of a model peptide with neutral loss.

Conclusion

The analytical methods described in this application note provide a robust framework for the characterization of peptides modified with (2S,3R)-H-Abu(3-N3)-OH. By employing a combination of LC-MS for separation and molecular weight determination, and complementary fragmentation techniques such as CID and ETD, researchers can confidently verify the sequence and the site of modification. The characteristic neutral loss of N₂ in CID spectra serves as a valuable diagnostic tool for confirming the presence of the azide functionality. These detailed protocols and expected data will aid scientists in the efficient and accurate analysis of these important bioconjugation precursors.

Troubleshooting & Optimization

How to improve the coupling efficiency of (2S,3R)-H-Abu(3-N3)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of (2S,3R)-H-Abu(3-N3)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is (2S,3R)-H-Abu(3-N3)-OH and why can its coupling be challenging in SPPS?

(2S,3R)-H-Abu(3-N3)-OH, also known as (2S,3R)-3-azido-2-aminobutanoic acid, is a non-natural amino acid containing an azide group.[1][2][3] This functional group is valuable for "click chemistry" reactions, allowing for the site-specific modification of peptides.[1][3] The primary challenges in its SPPS coupling stem from:

  • Steric Hindrance: As a β-branched amino acid, the spatial arrangement of the methyl and azido groups on the side chain can physically obstruct the approach of coupling reagents and the N-terminus of the peptide chain, slowing down or preventing complete amide bond formation.

  • Electronic Effects: The electron-withdrawing nature of the azide group might influence the reactivity of the carboxylic acid.

Q2: I am observing low coupling efficiency for (2S,3R)-H-Abu(3-N3)-OH. What are the initial troubleshooting steps?

When encountering low coupling efficiency, a systematic approach is recommended:

  • Confirm Complete Deprotection: Before the coupling step, ensure the complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. An incomplete deprotection will result in unreacted amines, leading to deletion sequences.

  • Monitor the Coupling Reaction: Use a qualitative test, such as the Kaiser test or TNBS (2,4,6-trinitrobenzenesulfonic acid) test, to check for the presence of free primary amines on the resin after the coupling reaction. A positive result (e.g., blue/purple beads for the Kaiser test) indicates incomplete coupling.

  • Optimize Coupling Time: For sterically hindered amino acids, extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can significantly improve the reaction yield.

Q3: Which coupling reagents are recommended for difficult couplings like (2S,3R)-H-Abu(3-N3)-OH?

The choice of coupling reagent is critical. For challenging amino acids, more potent activating agents are generally required. Onium salt-based reagents are often preferred over carbodiimides for their efficiency and lower risk of side reactions.

Troubleshooting Guide: Improving Coupling Efficiency

If initial troubleshooting steps do not resolve the issue, consider the following advanced strategies:

Strategy 1: Double Coupling

Performing the coupling reaction twice is a common and effective method to drive the reaction to completion.

  • Rationale: The first coupling may be incomplete due to steric hindrance. A second exposure to fresh reagents can couple the remaining free amines.

  • When to use: When a single coupling, even with extended time, results in a positive Kaiser test.

Strategy 2: Choice of Coupling Reagent and Additives

Different coupling reagents have varying levels of reactivity. If one reagent is not effective, switching to a more powerful one can be beneficial.

  • Rationale: Reagents like HATU and COMU generate more reactive activated esters, which can overcome the steric barrier more effectively. Additives like HOAt and OxymaPure can further enhance coupling efficiency and reduce racemization.

  • When to use: When standard coupling reagents like HBTU or DIC/HOBt fail to provide satisfactory results.

Strategy 3: Modifying Reaction Conditions

Altering the reaction environment can also improve coupling outcomes.

  • Rationale: Increasing the concentration of reactants can favor the bimolecular coupling reaction. Elevating the temperature can provide the necessary activation energy to overcome steric hindrance. However, high temperatures can also increase the risk of side reactions like racemization, so this should be approached with caution.

  • When to use: For particularly difficult sequences or when other methods have not yielded the desired outcome.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult SPPS Couplings

Coupling ReagentClassGeneral AdvantagesPotential Disadvantages
HBTU/TBTU Aminium/Uronium SaltWidely used, efficient for standard couplings.[4]May be less effective for severely hindered amino acids; can cause guanidinylation if used in excess.[4]
HATU Aminium/Uronium SaltHighly efficient, especially for hindered amino acids; lower racemization risk compared to HBTU.[4][5]More expensive than HBTU.
COMU Aminium/Uronium SaltHigh coupling efficiency, comparable to HATU; improved safety profile as it incorporates OxymaPure.[5]Higher cost.
PyBOP Phosphonium SaltEfficient and generates less hazardous byproducts than BOP.May be less potent than HATU or COMU for the most challenging couplings.
DIC/HOBt CarbodiimideCost-effective.Generally less reactive than onium salts; risk of side reactions and racemization.

Experimental Protocols

Protocol 1: Standard Kaiser Test for Monitoring Coupling Completion

This protocol is used to qualitatively detect the presence of free primary amines on the resin.

  • Sample Preparation: Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF (3x) and then with ethanol (3x) to remove any residual reagents.

  • Reagent Addition: Add the following three solutions to the test tube:

    • 2-3 drops of potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).

    • 2-3 drops of ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).

    • 2-3 drops of phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Blue/Purple beads: Incomplete coupling (positive result).

    • Yellow/Colorless beads: Complete coupling (negative result).

Protocol 2: Double Coupling for a Hindered Amino Acid

This protocol is recommended when a single coupling is insufficient.

  • First Coupling: Perform the initial coupling of Fmoc-(2S,3R)-H-Abu(3-N3)-OH using a potent coupling reagent (e.g., HATU) for an extended time (e.g., 2-4 hours).

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Kaiser Test (Optional): Perform a Kaiser test to assess the completeness of the first coupling.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-(2S,3R)-H-Abu(3-N3)-OH using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_initial_checks Initial Checks cluster_primary_solutions Primary Solutions cluster_advanced_solutions Advanced Solutions cluster_end End Goal Start Low Coupling Efficiency of (2S,3R)-H-Abu(3-N3)-OH Check_Deprotection Confirm Complete Fmoc Deprotection Start->Check_Deprotection Monitor_Coupling Monitor Coupling with Kaiser Test Check_Deprotection->Monitor_Coupling If deprotection is complete Extend_Time Extend Coupling Time (e.g., 4h to overnight) Monitor_Coupling->Extend_Time If Kaiser test is positive Double_Couple Perform Double Coupling Monitor_Coupling->Double_Couple If still positive Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) Monitor_Coupling->Change_Reagent If still positive Modify_Conditions Increase Reactant Concentration or Gently Elevate Temperature Monitor_Coupling->Modify_Conditions If still positive Success Complete Coupling (Negative Kaiser Test) Monitor_Coupling->Success If Kaiser test is negative Extend_Time->Monitor_Coupling Re-test Double_Couple->Monitor_Coupling Re-test Change_Reagent->Monitor_Coupling Re-test Modify_Conditions->Monitor_Coupling Re-test

Caption: Troubleshooting workflow for low coupling efficiency.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Efficiency Steric_Hindrance Steric Hindrance (β-branched structure) Problem->Steric_Hindrance Incomplete_Deprotection Incomplete Fmoc Deprotection Problem->Incomplete_Deprotection Reagent_Reactivity Insufficient Coupling Reagent Reactivity Problem->Reagent_Reactivity Reaction_Conditions Suboptimal Reaction Conditions Problem->Reaction_Conditions Double_Coupling Double Coupling Steric_Hindrance->Double_Coupling Change_Reagent Use Potent Reagents (HATU, COMU) Steric_Hindrance->Change_Reagent Modify_Conditions Extend Time, Increase Concentration/Temperature Steric_Hindrance->Modify_Conditions Optimize_Deprotection Ensure Complete Deprotection Incomplete_Deprotection->Optimize_Deprotection Reagent_Reactivity->Change_Reagent Reaction_Conditions->Modify_Conditions

Caption: Causes and solutions for low coupling efficiency.

References

Side reactions of the azide group in (2S,3R)-H-Abu(3-N3)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of azide-containing amino acids, specifically (2S,3R)-H-Abu(3-N3)-OH, in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions involving the azide group of (2S,3R)-H-Abu(3-N3)-OH during peptide synthesis?

The main side reactions involving the azide group are its reduction to a primary amine (-NH2) and its participation in Staudinger-type reactions.[1][2] Reduction to the amine is the most commonly encountered issue, especially during the final cleavage and deprotection step.[2][3] Additionally, under certain conditions, elimination of the azide group has been observed.[4][5]

Q2: What causes the reduction of the azide group to an amine during peptide synthesis?

The reduction of the azide group typically occurs during the final cleavage of the peptide from the solid support.[2] This is often caused by the use of thiol-based scavengers, such as 1,2-ethanedithiol (EDT), in the cleavage cocktail.[3] Thiol scavengers are used to quench reactive carbocations generated during the removal of protecting groups, but they can also reduce the azide functionality.[2][3]

Q3: How can I identify if the azide group has been reduced in my peptide?

The most common method for identifying the reduction of an azide to an amine is through mass spectrometry (MS) analysis of the crude peptide. A successful synthesis will show a peak corresponding to the desired molecular weight of the azide-containing peptide. If reduction has occurred, you will observe a peak at the desired mass minus 28 Da (M-28), which corresponds to the loss of two nitrogen atoms (N₂) and the addition of two hydrogen atoms.[3]

Q4: Are all scavengers problematic for azide-containing peptides?

No, the choice of scavenger is critical for preventing azide reduction. While thiol-based scavengers like EDT are highly problematic, non-thiol scavengers are generally considered safe for peptides containing azide groups.[3] Triisopropylsilane (TIS) is a commonly used and effective non-thiol scavenger that traps carbocations without reducing the azide.[3] If a thiol scavenger is necessary, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[3][6]

Q5: Can I perform the cleavage step without any scavengers to protect the azide group?

It is highly discouraged to perform cleavage without scavengers. Scavengers are crucial for preventing significant side reactions caused by reactive carbocations that are generated during the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to re-alkylation of the peptide, resulting in impure products and low yields. A minimal, azide-safe scavenger cocktail typically includes TFA, TIS, and water.[3]

Q6: Are there alternative methods for introducing azide groups into a peptide to avoid these side reactions?

Yes, an effective alternative is to perform an on-resin diazotransfer reaction.[3][7] In this approach, the peptide is synthesized using an amino acid with a primary amine in its side chain (e.g., Lysine or Ornithine). After the peptide sequence is assembled on the solid support, the side-chain amine is converted to an azide using a diazotransfer reagent before the final cleavage.[7] This strategy avoids exposing the azide group to potentially reductive conditions during the coupling steps.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Mass spectrometry shows a significant peak at M-28 Da. The azide group has been reduced to a primary amine. This is likely due to the use of a thiol-based scavenger, such as EDT, in the cleavage cocktail.[2][3]Use an azide-safe cleavage cocktail. Replace EDT with a non-thiol scavenger like Triisopropylsilane (TIS). A recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3] If a thiol scavenger is required, consider using dithiothreitol (DTT) as a less reductive alternative to EDT.[6]
Low yield of the desired azide-containing peptide. In addition to azide reduction, other common peptide synthesis side reactions could be occurring, such as incomplete coupling, racemization, or side-chain reactions.[8][9] Prolonged coupling times with certain activators may also lead to azide elimination.[5]Optimize coupling times and use potent activating agents like HATU or HCTU.[10] Ensure the use of high-quality reagents and solvents. For difficult sequences, consider using pseudoproline dipeptides to minimize aggregation.[8]
Unexpected side products are observed in the crude peptide. The azide group may be reacting with other reagents in the synthesis. For example, if phosphine-based reagents are used, a Staudinger reaction can occur.[1][11]Carefully review all reagents used in the synthesis to ensure they are compatible with the azide group. Avoid phosphine-based reagents unless a Staudinger ligation is intended.

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of Peptides from Solid Support

This protocol is designed to cleave the peptide from the resin while minimizing the reduction of the azide group.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

  • Analysis: Analyze the crude peptide by mass spectrometry to confirm the presence of the azide group and assess purity.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a side-chain primary amine to an azide on the solid support.

  • Peptide Synthesis: Synthesize the peptide on the resin using an amino acid with a protected side-chain amine (e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH) at the desired position for azidation.

  • Selective Deprotection: Once the peptide sequence is complete, selectively deprotect the side-chain amine of the target amino acid.

  • Resin Swelling: Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) or a mixture of DMF/H₂O.

  • Diazotransfer Reaction: Prepare a solution of a diazotransfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)) with a base (e.g., DIPEA) and a copper (II) sulfate catalyst in the reaction solvent. Add this solution to the swelled resin.

  • Incubation: Agitate the reaction mixture at room temperature for 8-12 hours.

  • Washing: Filter the resin and wash it extensively with DMF, DCM, and methanol to remove all reagents and byproducts.

  • Cleavage: Proceed with the azide-safe cleavage protocol (Protocol 1) to cleave the azide-containing peptide from the resin.

Visual Guides

experimental_workflow cluster_synthesis Peptide Synthesis cluster_diazotransfer On-Resin Modification cluster_cleavage Cleavage & Purification start Start with Resin synthesis Solid-Phase Peptide Synthesis (Incorporate Amine-Containing AA) start->synthesis deprotection Selective Side-Chain Deprotection synthesis->deprotection diazotransfer On-Resin Diazotransfer (Amine to Azide) deprotection->diazotransfer washing Wash Resin diazotransfer->washing cleavage Azide-Safe Cleavage (TFA/TIS/H2O) washing->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (MS) purification->analysis

Caption: On-resin diazotransfer and azide-safe cleavage workflow.

troubleshooting_logic start Crude Peptide Analysis (MS) mass_check Mass = M-28 Da? start->mass_check reduction Azide Reduction Occurred mass_check->reduction Yes correct_mass Desired Mass Observed mass_check->correct_mass No check_scavenger Check Cleavage Cocktail: Used Thiol Scavenger (e.g., EDT)? reduction->check_scavenger use_tis Solution: Use Azide-Safe Cocktail (e.g., TFA/TIS/H2O) check_scavenger->use_tis Yes no_thiol Other Side Reaction? check_scavenger->no_thiol No success Proceed to Purification correct_mass->success investigate Investigate Other Side Reactions no_thiol->investigate

Caption: Troubleshooting logic for azide reduction in peptide synthesis.

References

Preventing racemization of (2S,3R)-H-Abu(3-N3)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during peptide synthesis.

FAQs: Preventing Racemization of (2S,3R)-H-Abu(3-N3)-OH

This guide focuses on strategies to prevent racemization during the activation of the unnatural amino acid (2S,3R)-H-Abu(3-N3)-OH for peptide bond formation.

Q1: What is racemization in the context of peptide synthesis and why is it a concern for (2S,3R)-H-Abu(3-N3)-OH?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon (Cα) of an amino acid during the coupling reaction, leading to the incorporation of the incorrect stereoisomer into the peptide chain. For (2S,3R)-H-Abu(3-N3)-OH, this would result in the formation of its (2R,3R), (2S,3S), or (2R,3S) diastereomers. The presence of these diastereomeric impurities can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. The beta-azido substituent in (2S,3R)-H-Abu(3-N3)-OH can influence the acidity of the alpha-proton, potentially increasing its susceptibility to racemization under certain activation conditions.

Q2: What are the primary mechanisms of racemization during the activation of an N-protected amino acid?

A2: There are two main pathways for racemization during the activation of an N-protected amino acid's carboxyl group:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The Cα proton in this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can yield both the desired L-peptide and the undesired D-diastereomer.

  • Direct Enolization: This pathway involves the direct abstraction of the Cα proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either face, resulting in racemization. This mechanism is more prevalent under strongly basic conditions.

Diagram: Racemization Pathways

racemization_pathways cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Racemized_Peptide_Ox Racemized Peptide Oxazolone->Racemized_Peptide_Ox Amine Attack Activated_AA2 Activated N-Protected Amino Acid Enolate Enolate (Achiral Intermediate) Activated_AA2->Enolate Base-mediated α-proton abstraction Racemized_Peptide_En Racemized Peptide Enolate->Racemized_Peptide_En Protonation Start (2S,3R)-H-Abu(3-N3)-OH Activation Start->Activated_AA Start->Activated_AA2

Caption: Primary mechanisms of racemization during amino acid activation.

Q3: Which factors primarily influence the extent of racemization during the coupling of (2S,3R)-H-Abu(3-N3)-OH?

A3: Several factors in the reaction conditions can significantly impact the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are critical.

  • Base: The type and concentration of the base used can promote proton abstraction.

  • Solvent: The polarity of the solvent can influence the stability of intermediates.

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Pre-activation Time: Longer times between activation and coupling increase the risk of racemization.

Troubleshooting Guide: Minimizing Racemization

This section provides actionable solutions to common problems encountered during the activation and coupling of (2S,3R)-H-Abu(3-N3)-OH.

Issue: High levels of diastereomeric impurities detected in the final peptide.

This is a clear indication that significant racemization has occurred during the coupling of (2S,3R)-H-Abu(3-N3)-OH. The following troubleshooting steps can help identify and mitigate the cause.

Step 1: Evaluate and Optimize Your Coupling Reagent and Additives

The choice of coupling methodology has the most profound impact on preserving stereochemical integrity.

Potential Cause: Use of a highly activating coupling reagent without an appropriate racemization-suppressing additive. Carbodiimides like DCC or DIC, when used alone, can lead to significant oxazolone formation.

Solution:

  • Always use an additive with carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are highly effective at suppressing racemization by forming active esters that are more resistant to oxazolone formation.

  • Consider modern coupling reagents. Uronium/aminium salts like HATU, HBTU, and COMU, especially when used with additives, generally provide high coupling efficiency with low levels of racemization.[1] Phosphonium reagents like PyBOP and DEPBT are also excellent choices for minimizing racemization.[1]

  • For particularly sensitive couplings, COMU and DEPBT have been reported to be superior in preventing racemization.[1]

Quantitative Data Summary:

The following table, while not specific to (2S,3R)-H-Abu(3-N3)-OH due to a lack of available data, illustrates the impact of different coupling reagents on the racemization of other sensitive amino acids (e.g., Fmoc-Ser(tBu)-OH and Fmoc-Cys(Trt)-OH) and can serve as a guide for reagent selection.[2]

Coupling Reagent/AdditiveBase% D-Isomer (Fmoc-Ser(tBu)-OH)% D-Isomer (Fmoc-Cys(Trt)-OH)
HATUNMM~0.5%>10%
HBTUDIEA<1%~5%
PyBOPDIEA<1%~4%
DIC/HOBt-<0.5%~2%
DIC/Oxyma Pure-<0.2% <0.5%

Note: Data is compiled from various studies and represents typical values. Actual results may vary based on specific reaction conditions.

Step 2: Assess the Base Used in the Coupling Reaction

The presence and nature of the base are critical, especially when using onium salt reagents.

Potential Cause: Use of a strong, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIEA) can accelerate the abstraction of the alpha-proton, leading to increased racemization.

Solution:

  • Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIEA. For highly sensitive couplings, a more hindered base like 2,4,6-collidine is recommended.[3]

  • Use the minimum necessary amount of base. Typically, 1-2 equivalents are sufficient.

  • When using carbodiimides with additives like HOBt or Oxyma Pure, a base may not be necessary if the incoming amino acid is not a salt, which can further reduce the risk of racemization.

Step 3: Control Reaction Temperature and Time

Potential Cause: Elevated temperatures and prolonged activation times increase the window of opportunity for racemization to occur.

Solution:

  • Maintain a low reaction temperature. Perform couplings at 0 °C or room temperature whenever possible. While microwave-assisted synthesis can accelerate coupling, it can also increase racemization, so temperature control is crucial.[3]

  • Minimize pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately. If pre-activation is necessary, keep it to a minimum (e.g., 1-5 minutes).

Step 4: Select an Appropriate Solvent

Potential Cause: The polarity of the solvent can influence the rate of racemization.

Solution:

  • Consider less polar solvents. While DMF is a common and effective solvent for peptide synthesis, in some cases, less polar solvents like dichloromethane (DCM) or a mixture of DMF and DCM may reduce racemization. However, ensure that all reactants remain fully solvated.

Diagram: Troubleshooting Workflow

troubleshooting_workflow cluster_solutions Solutions Start High Diastereomeric Impurity Detected Step1 Step 1: Evaluate Coupling Reagent/Additive Start->Step1 Step2 Step 2: Assess Base Step1->Step2 If issue persists Sol1 Use DIC/Oxyma Pure or COMU Step1->Sol1 Step3 Step 3: Control Temperature & Time Step2->Step3 If issue persists Sol2 Switch to NMM or Collidine Step2->Sol2 Step4 Step 4: Select Solvent Step3->Step4 If issue persists Sol3 Couple at 0°C Minimize pre-activation Step3->Sol3 End Racemization Minimized Step4->End Problem Resolved Sol4 Use DCM or DMF/DCM mixture Step4->Sol4

Caption: A stepwise approach to troubleshooting racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-(2S,3R)-H-Abu(3-N3)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize racemization during the incorporation of Fmoc-(2S,3R)-H-Abu(3-N3)-OH onto a resin-bound peptide.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-(2S,3R)-H-Abu(3-N3)-OH (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Oxyma Pure (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • If the N-terminal Fmoc group is present, deprotect by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-(2S,3R)-H-Abu(3-N3)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 eq.) to the resin slurry.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

Protocol 2: Chiral HPLC Analysis for the Determination of Racemization

This protocol provides a general framework for the analysis of diastereomeric purity of a peptide containing (2S,3R)-H-Abu(3-N3)-OH after cleavage and deprotection.

Materials:

  • Crude peptide containing the Abu(3-N3) residue

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

  • Appropriate mobile phase (to be determined based on the column and peptide properties, typically a mixture of hexane/isopropanol for normal phase or acetonitrile/water/TFA for reversed phase)

Procedure:

  • Peptide Cleavage and Deprotection:

    • Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis isocratically or with a shallow gradient, monitoring the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

    • The presence of more than one peak corresponding to the peptide indicates the presence of diastereomers. The peak integration will allow for the quantification of the racemization level.

Note: Method development will be required to achieve optimal separation of the specific peptide diastereomers. This may involve screening different chiral columns and mobile phase compositions.

References

Removal of copper catalyst from reactions with (2S,3R)-H-Abu(3-N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from reactions involving (2S,3R)-H-Abu(3-N3)-OH hydrochloride, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalyst from my reaction with this compound?

A1: The most prevalent and effective methods for removing the copper catalyst after a CuAAC reaction include:

  • Aqueous Washes with Chelating Agents: This is a standard liquid-liquid extraction technique. The organic layer containing your product is washed with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, or ammonium chloride.[1][2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase for removal.[1]

  • Chelating Resins: Solid-supported scavenger resins, such as those with iminodiacetate groups (e.g., Chelex®), are highly effective.[3][4] The crude reaction mixture is passed through a column packed with the resin, which selectively binds and removes copper ions from the solution.[3][5]

  • Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite or silica gel.[1] This method is most effective at removing insoluble or particulate copper species.[1]

  • Dialysis: For larger, water-soluble biomolecules or peptides where extraction is not feasible, dialysis against a buffer containing a chelating agent like EDTA is a suitable method.[6][7][8]

Q2: My final product has a persistent blue or green color. What does this indicate and how can I fix it?

A2: A persistent blue or green tint is a strong indicator of residual copper contamination.[1][9] This can occur for several reasons:

  • Incomplete Removal: The purification method used may have been insufficient. It may be necessary to perform additional washes, increase the concentration of the chelating agent, or increase the contact time with a scavenger resin.[9]

  • Product Chelation: Your product, especially since it contains an amino acid and a newly formed triazole ring, may act as a ligand that strongly binds to copper.[1][10] This can make the copper less available for removal by other chelating agents. In such cases, a stronger chelating agent or a combination of purification methods (e.g., chelation followed by filtration) may be required.[1]

Q3: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. What should I do?

A3: When your product, such as a peptide containing (2S,3R)-H-Abu(3-N3)-OH, is water-soluble, aqueous washes can lead to significant product loss.[1] The recommended alternatives are:

  • Solid-Supported Scavenger Resins: This is often the best solution. The aqueous solution of your crude product can be passed through a column containing a copper-chelating resin. The resin binds the copper, allowing your purified, water-soluble product to be collected in the eluate.[1][3]

  • Dialysis: If the product is a larger peptide or biomolecule, dialysis against a buffer containing EDTA is an effective method to remove small copper ions and chelator-copper complexes.[6][7]

Q4: What is the active copper species in the CuAAC reaction and how is it maintained?

A4: The active catalyst in the CuAAC reaction is the Copper(I) (Cu⁺) oxidation state.[6][11] However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state in solution.[11][12] Therefore, the reaction is typically run using a Cu(II) salt (like CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate, which maintains the necessary population of Cu(I) ions in situ.[6][7][13] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) state, accelerate the reaction, and protect sensitive biomolecules from oxidation.[3][6][13]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts.

ProblemPotential Cause(s)Recommended Solution(s)
Persistent blue/green color in the organic layer after extraction. 1. Incomplete Removal: Insufficient washing or low chelator concentration.[9] 2. Strong Product Chelation: The product binds copper tightly, resisting extraction.[1]1. Perform additional aqueous washes with a chelating agent solution (e.g., 0.05 M EDTA).[9] 2. Use a saturated aqueous solution of ammonium chloride, which forms a blue copper complex soluble in the aqueous phase.[2] 3. For products stable in basic conditions, washing with aqueous ammonia can be effective.[4][9]
Low product yield after purification. 1. Product Adsorption: The product may adsorb onto the purification medium (e.g., silica gel, scavenger resin).[9] 2. Product Co-precipitation: The product may precipitate along with copper salts. 3. Product Loss during Extraction: For polar or water-soluble products, partitioning into the aqueous wash layer can occur.[1]1. Before committing the entire batch, test a small sample with the scavenger resin to ensure the product does not bind.[9] 2. During chromatography, select a solvent system that ensures good solubility and elution of your product.[9] 3. For water-soluble products, avoid aqueous extraction and use a scavenger resin or dialysis instead.[1]
Aqueous EDTA wash is ineffective. 1. Incorrect pH: The chelating ability of EDTA is pH-dependent.[1] 2. Insufficient Mixing: Poor contact between the organic and aqueous layers during extraction.[1] 3. Product is a Stronger Chelator: The product outcompetes EDTA for copper binding.[1]1. Ensure the pH of the EDTA solution is appropriate for complex formation (typically neutral to slightly basic).[4] 2. Ensure vigorous stirring or shaking during the liquid-liquid extraction to maximize interfacial contact.[1] 3. Consider using a stronger chelating agent or switch to a scavenger resin. A combination of methods, like an initial EDTA wash followed by filtration through a silica plug, can also be effective.[1]
Filtration through Celite or silica does not remove all the copper. 1. Soluble Copper Species: Celite and silica are most effective at removing particulate matter, not fully dissolved copper complexes.[1] 2. Co-elution: The copper species may have a similar affinity for the silica gel as your product, leading to co-elution.[1]1. A combination approach is recommended. First, perform an aqueous wash with a chelating agent to complex the copper, making it water-soluble and removable. Then, filter through a plug of silica or Celite to remove any remaining particulates.[1] 2. If using column chromatography, carefully optimize the eluting solvent system to achieve separation between your product and the copper species.

Experimental Protocols & Data

Comparison of Copper Removal Techniques
MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Wash with Chelating Agent (e.g., EDTA) Forms a water-soluble copper-chelator complex that is removed by liquid-liquid extraction.[1]Simple, inexpensive, and widely applicable for organic-soluble products.[14]Ineffective for water-soluble products; can lead to emulsions; may require multiple washes.[1][9]Small, organic-soluble molecules.
Chelating Scavenger Resin (e.g., Chelex®) Covalently bound chelating groups on a solid support selectively bind and remove metal ions from solution.[3]High efficiency and selectivity for copper; applicable to both aqueous and organic solutions; simple filtration-based workup.[4]Resins can be expensive; potential for non-specific binding of the desired product.[9]Water-soluble products; reactions where very low residual copper is critical.
Filtration through Solid Adsorbent (e.g., Silica/Celite) Adsorption of particulate or less soluble copper species onto a solid support.[1]Simple and fast for removing precipitates.Ineffective for removing dissolved copper species.[1]Removing particulate copper or as a secondary step after chelation.
Dialysis Size-based separation where small molecules (copper ions, salts) pass through a semi-permeable membrane while the larger product is retained.[6][7]Gentle method that preserves the integrity of large biomolecules.Slow process; only suitable for macromolecules (e.g., proteins, large peptides).[8]Large peptides and proteins.
Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for products soluble in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add an equal volume of a 0.05 M aqueous solution of EDTA.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate. The aqueous layer may turn blue or green as it extracts the copper-EDTA complex.[2]

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash with the EDTA solution two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[3]

Protocol 2: Copper Removal using a Chelating Resin

This protocol is ideal for both water-soluble and organic-soluble products when very low copper levels are required.

  • Resin Preparation: Prepare a slurry of a copper chelating resin (e.g., Chelex® 100) in a suitable solvent (the same solvent as your reaction mixture, or one in which your product is soluble). Pack the slurry into a small chromatography column.

  • Equilibration: Wash the packed resin with 2-3 column volumes of the solvent to equilibrate the column.

  • Loading: Carefully load the crude reaction mixture onto the top of the resin bed.

  • Elution: Allow the mixture to flow through the column via gravity. Collect the eluate, which contains your purified product.

  • Washing: Wash the resin with 1-2 additional column volumes of the solvent to ensure complete elution of the product.

  • Collection: Combine the eluates. The copper catalyst will remain bound to the resin in the column.[3]

  • Concentration: Remove the solvent from the combined eluates under reduced pressure or by other appropriate means (e.g., lyophilization for aqueous solutions) to yield the final product.

Visualized Workflows

CuAAC_Workflow cluster_reaction CuAAC Reaction cluster_purification Purification Azide (2S,3R)-H-Abu(3-N3)-OH Reaction_Mix Reaction Mixture Azide->Reaction_Mix Alkyne Alkyne Substrate Alkyne->Reaction_Mix Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Reaction_Mix Crude Crude Product (contains copper) Reaction_Mix->Crude Reaction Complete Removal Copper Removal (Chelation/Resin) Crude->Removal Final Purified Product Removal->Final

Caption: General workflow for a CuAAC reaction followed by copper catalyst removal.

Decision_Tree Start Crude Product Mixture Q1 Is the product soluble in water? Start->Q1 A1_No Product is Organic-Soluble Q1->A1_No No A1_Yes Product is Water-Soluble Q1->A1_Yes Yes M1 Use Aqueous Wash with EDTA A1_No->M1 Q2 Is the product a large biomolecule? A1_Yes->Q2 M2 Use Chelating Scavenger Resin Q2->M2 No (Small Molecule) M3 Use Dialysis with EDTA Buffer Q2->M3 Yes (Peptide/Protein)

Caption: Decision flowchart for selecting a copper removal method based on product properties.

References

Technical Support Center: Optimizing CuAAC Reactions for (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving (2S,3R)-H-Abu(3-N3)-OH ((2S,3R)-3-azido-2-hydroxybutanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the CuAAC reaction with (2S,3R)-H-Abu(3-N3)-OH and similar substrates.

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1][2]- Ensure fresh, high-quality sodium ascorbate is used as the reducing agent. - Degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) prior to use. - Perform the reaction under an inert atmosphere.[3]
Substrate Chelation of Copper: The hydroxyl and carboxylate groups of (2S,3R)-H-Abu(3-N3)-OH can chelate the copper catalyst, rendering it inactive for the cycloaddition.[1][4]- Increase the concentration of the copper catalyst and the accelerating ligand.[3] - Introduce a sacrificial metal ion, such as Zn(II), to bind to the chelating groups on the substrate, freeing up the copper catalyst.[3] - Employ a strongly coordinating ligand for copper, such as THPTA or TBTA, to prevent substrate chelation.
Poor Reagent Quality: Degradation of the azide or alkyne starting materials.- Verify the purity and integrity of (2S,3R)-H-Abu(3-N3)-OH and the alkyne partner using analytical techniques like NMR or mass spectrometry before use.
Inappropriate Reaction Conditions: Incorrect solvent, pH, or temperature.- Use a co-solvent system such as t-BuOH/H₂O or DMSO/H₂O to ensure the solubility of all reactants. - Maintain the reaction pH between 7 and 8. Avoid Tris buffer as it can chelate copper; phosphate or HEPES buffers are recommended.[3] - If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may improve the reaction rate.
Presence of Side Products Oxidative Homocoupling of Alkyne (Glaser Coupling): This side reaction is promoted by Cu(II) and oxygen.- Increase the concentration of the reducing agent (sodium ascorbate) to maintain a low Cu(II) concentration. - Ensure the reaction is performed under strictly anaerobic conditions.
Substrate Degradation: The amino acid substrate may be sensitive to reaction conditions.- Use a copper-stabilizing ligand to minimize the formation of reactive oxygen species.[2] - Avoid prolonged reaction times and elevated temperatures if substrate degradation is observed.
Reaction Reproducibility Issues Variability in Reagent Addition: The order of reagent addition can impact the reaction outcome.- A recommended order of addition is: azide, alkyne, copper/ligand pre-mixed solution, and finally the reducing agent (sodium ascorbate) to initiate the reaction.[1]
Inconsistent Reagent Concentrations: Inaccurate concentrations of reactants or catalysts.- Prepare fresh stock solutions of all reagents before each experiment. - Use precise pipetting techniques to ensure accurate reagent stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the CuAAC reaction with (2S,3R)-H-Abu(3-N3)-OH?

A1: While pre-formed Cu(I) salts like CuI or CuBr can be used, the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate is generally more convenient and often provides excellent results.[5] This method avoids the handling of potentially unstable Cu(I) salts.

Q2: Is a ligand necessary for this reaction?

A2: Yes, the use of a copper-stabilizing ligand is highly recommended, especially when working with a potentially chelating substrate like (2S,3R)-H-Abu(3-N3)-OH. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) for organic solvents can accelerate the reaction rate and protect the Cu(I) catalyst from oxidation and sequestration by the substrate.[6]

Q3: What is the ideal solvent system for this reaction?

A3: Due to the polar nature of (2S,3R)-H-Abu(3-N3)-OH, a solvent system that can solubilize all reactants is crucial. Mixtures of water with organic co-solvents such as t-butanol (t-BuOH), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are commonly employed.[7] A 1:1 mixture of t-BuOH/H₂O is a good starting point.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points to determine the consumption of starting materials and the formation of the triazole product.

Q5: What are the safety precautions for handling azides?

A5: Organic azides can be energetic and potentially explosive, particularly at elevated temperatures or when concentrated. Handle (2S,3R)-H-Abu(3-N3)-OH in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact with heavy metals, as this can form highly explosive heavy metal azides.[8]

Experimental Protocols

General Protocol for CuAAC Reaction with (2S,3R)-H-Abu(3-N3)-OH

This protocol provides a starting point for the optimization of your CuAAC reaction. The concentrations and reaction times may need to be adjusted based on the specific alkyne partner and experimental setup.

Materials:

  • (2S,3R)-H-Abu(3-N3)-OH

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO/H₂O)

  • Phosphate or HEPES buffer (0.1 M, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.

    • Prepare a 10 mM stock solution of (2S,3R)-H-Abu(3-N3)-OH in the chosen buffer.

    • Prepare a 12 mM stock solution of the alkyne in the chosen co-solvent (e.g., t-BuOH or DMSO).

  • Reaction Setup:

    • In a reaction vial, add the (2S,3R)-H-Abu(3-N3)-OH solution (1.0 equivalent).

    • Add the alkyne solution (1.2 equivalents).

    • In a separate microcentrifuge tube, pre-mix the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents). Vortex briefly.

    • Add the copper/ligand mixture to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Reaction Conditions:

    • Seal the reaction vial and stir the mixture at room temperature.

    • If the reaction is slow, it can be gently heated to 40-50 °C.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, the method of purification will depend on the nature of the product.

    • For small molecule products, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer can then be washed, dried, and concentrated. The crude product can be purified by column chromatography.

    • For biomolecules, purification may involve size-exclusion chromatography, dialysis, or HPLC.

Data Presentation

Table 1: Effect of Ligand on CuAAC Reaction Efficiency

LigandLigand:Cu RatioTypical Reaction TimeRelative YieldNotes
None-> 24 hoursLowNot recommended for chelating substrates.
THPTA5:11-4 hoursHighWater-soluble, ideal for aqueous systems.
TBTA2:11-4 hoursHighRequires organic co-solvent for solubility.

Table 2: Influence of Solvent System on Reaction Outcome

Solvent SystemReactant SolubilityReaction RateCommon Issues
H₂OMay be poor for nonpolar alkynesVariablePotential for precipitation.
t-BuOH/H₂O (1:1)Good for many substratesGenerally fastA good starting point for optimization.
DMSO/H₂O (1:1)Excellent for polar substratesCan be very fastDMSO can be difficult to remove.
DMF/H₂O (1:1)GoodModerate to fastDMF can be difficult to remove.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Combine Azide and Alkyne prep_reagents->mix_reactants add_catalyst Add Copper/Ligand Mix mix_reactants->add_catalyst premix_catalyst Pre-mix CuSO4 and Ligand premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at Room Temperature (or gentle heating) initiate->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup Reaction Complete purify Purification workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the CuAAC reaction.

Troubleshooting_CuAAC start Low or No Product Yield? check_reagents Verify Reagent Quality and Purity start->check_reagents No catalyst_issues Suspect Catalyst Inactivation? start->catalyst_issues Yes check_conditions Review Reaction Conditions (Solvent, pH, Temp) optimize_solvent Optimize Solvent System check_conditions->optimize_solvent chelation_issues Potential Substrate Chelation? catalyst_issues->chelation_issues No use_fresh_ascorbate Use Fresh Sodium Ascorbate catalyst_issues->use_fresh_ascorbate Yes chelation_issues->check_conditions No increase_catalyst Increase [Cu] and [Ligand] chelation_issues->increase_catalyst Yes degas_solvents Degas Solvents Thoroughly use_fresh_ascorbate->degas_solvents use_inert_atm Run Under Inert Atmosphere degas_solvents->use_inert_atm success Successful Reaction use_inert_atm->success add_sacrificial_metal Add Sacrificial Metal (e.g., Zn(II)) increase_catalyst->add_sacrificial_metal use_strong_ligand Use a Stronger Ligand (e.g., THPTA) add_sacrificial_metal->use_strong_ligand use_strong_ligand->success check_ph Ensure pH is 7-8 (avoid Tris) optimize_solvent->check_ph gentle_heat Apply Gentle Heating (40-50 °C) check_ph->gentle_heat gentle_heat->success

Caption: A decision tree for troubleshooting low yield in CuAAC reactions.

References

Addressing solubility issues of peptides containing (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-standard amino acid (2S,3R)-H-Abu(3-N3)-OH. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of (2S,3R)-H-Abu(3-N3)-OH can contribute to poor peptide solubility?

The incorporation of (2S,3R)-H-Abu(3-N3)-OH can introduce characteristics that negatively impact solubility. The azido group (-N3) is relatively nonpolar, and its presence can increase the overall hydrophobicity of the peptide, especially if the parent sequence is already rich in hydrophobic residues.[1][2] This increased hydrophobicity can promote intermolecular associations and aggregation, leading to poor solubility in aqueous solutions.[3][4] While the azido group is used for "click chemistry," its replacement of a potentially charged or more polar amino acid side chain, like that of lysine, can reduce the peptide's overall net charge, further decreasing aqueous solubility.[1][2]

Q2: My peptide containing (2S,3R)-H-Abu(3-N3)-OH won't dissolve in water or standard buffers. What is the recommended first step?

Before attempting to dissolve the entire sample, always test the solubility on a small amount of the lyophilized peptide.[5][6][7]

  • Calculate the Net Charge: Determine the peptide's theoretical net charge at neutral pH (pH 7).

    • Assign a value of +1 for each basic residue (Lys, Arg, N-terminus).

    • Assign a value of -1 for each acidic residue (Asp, Glu, C-terminus).

    • Histidine (His) can be considered neutral or +1 depending on the pH.

  • Select an Acidic or Basic Solvent:

    • If the net charge is positive (basic peptide): Attempt to dissolve it in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[6]

    • If the net charge is negative (acidic peptide): Try a basic solution, like 10% ammonium bicarbonate or a dilute ammonium hydroxide solution.[5]

    • If the net charge is neutral: The peptide is likely hydrophobic and will probably require an organic solvent.

Q3: The peptide is still insoluble after trying acidic/basic solutions. What organic solvents can I use?

For highly hydrophobic or neutral peptides, organic solvents are necessary.[5][8]

  • Initial Choice: Start by dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO).[5]

  • Dilution: Once dissolved, slowly add the aqueous buffer of your choice to the peptide-DMSO concentrate with gentle vortexing.[5] If the peptide begins to precipitate, you have reached its solubility limit in that mixed-solvent system.

  • Alternatives to DMSO: If DMSO is incompatible with your assay (e.g., it can oxidize Cys or Met residues), other options include dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile (ACN).[5][8]

Q4: How can I use physical methods to aid solubilization?

Physical disruption can often help overcome the energy barrier for dissolution.

  • Sonication: Brief periods of sonication in an ice bath can help break up peptide aggregates.[5][6] Be cautious, as prolonged sonication can generate heat and potentially degrade the peptide.[8]

  • Gentle Warming: Warming the solution to temperatures below 40°C may improve solubility for some peptides.[7][8]

  • Vortexing: Vigorous vortexing can aid in dissolving the peptide.

Always centrifuge your final solution at high speed (e.g., >10,000 x g) before use to pellet any undissolved micro-aggregates.[6]

Troubleshooting Guide

If you are facing solubility issues, follow this systematic workflow to identify an appropriate solvent system.

G start Start: Lyophilized Peptide test_small Use a small aliquot for solubility testing start->test_small calc_charge Calculate Net Charge at pH 7 test_small->calc_charge charge_decision Net Charge? calc_charge->charge_decision positive Positive (Basic) charge_decision->positive > 0 negative Negative (Acidic) charge_decision->negative < 0 neutral Neutral (Hydrophobic) charge_decision->neutral = 0 try_acid Try 10% Acetic Acid or 0.1% TFA positive->try_acid try_base Try 10% NH4HCO3 or dilute NH4OH negative->try_base try_organic Use minimal DMSO, DMF, or ACN neutral->try_organic dissolved_check1 Dissolved? try_acid->dissolved_check1 dissolved_check2 Dissolved? try_base->dissolved_check2 dissolved_check3 Dissolved? try_organic->dissolved_check3 dissolved_check1->try_organic No add_buffer Slowly add aqueous buffer to desired concentration dissolved_check1->add_buffer Yes dissolved_check2->try_organic No dissolved_check2->add_buffer Yes dissolved_check3->add_buffer Yes physical_methods Aid with Sonication or Gentle Warming (<40°C) dissolved_check3->physical_methods No precipitate_check Precipitation? add_buffer->precipitate_check success Success: Clear Solution (Centrifuge before use) precipitate_check->success No fail Insoluble: Consider chaotropic agents or sequence modification precipitate_check->fail Yes physical_methods->dissolved_check3 G cluster_prep Preparation cluster_testing Solvent Testing (Sequential) cluster_final Final Steps prep1 Centrifuge lyophilized peptide vial prep2 Aliquot small, equal amounts into tubes prep1->prep2 test_h2o 1. Add Deionized Water prep2->test_h2o check_h2o Soluble? test_h2o->check_h2o test_ph 2. Add Acidic/Basic Buffer (based on net charge) check_h2o->test_ph No dilute Slowly dilute with final aqueous buffer check_h2o->dilute Yes check_ph Soluble? test_ph->check_ph test_dmso 3. Add minimal DMSO check_ph->test_dmso No check_ph->dilute Yes check_dmso Soluble? test_dmso->check_dmso check_dmso->dilute Yes observe Observe for precipitation dilute->observe centrifuge Centrifuge to remove any micro-aggregates observe->centrifuge

References

Stability of (2S,3R)-H-Abu(3-N3)-OH hydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2S,3R)-H-Abu(3-N3)-OH hydrochloride under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, it is recommended to store this compound in a refrigerator at 2-8°C. For long-term storage, keeping the compound in a cool, dry place is advisable.

Q2: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is limited, azido-containing amino acids can be susceptible to degradation under strongly acidic or alkaline conditions. The azide group may be sensitive to protonation in strong acids, and the overall molecule can undergo hydrolysis. It is crucial to control the pH of your solutions to ensure the integrity of the compound.

Q3: What are the potential degradation pathways for this compound?

Potential degradation pathways for this compound under various pH conditions may include hydrolysis of the amino acid and reactions involving the azide functional group. Under strongly acidic conditions, protonation of the azide can occur, potentially leading to the formation of hydrazoic acid, which is toxic and explosive. In alkaline conditions, hydrolysis of the amino acid may be accelerated.

Q4: Are there any known incompatibilities with common laboratory reagents?

Azide compounds can react with certain metals, such as lead, copper, silver, and mercury, to form highly explosive metal azides. It is crucial to avoid contact with these metals. Additionally, strong oxidizing and reducing agents may react with the azide group. When conducting "click chemistry" reactions, it is important to follow established protocols to ensure safety and efficiency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of compound activity or purity in solution. The pH of the solution may be outside the optimal stability range, leading to degradation.Verify the pH of your buffer or solution. It is advisable to work with freshly prepared solutions and to store them at 2-8°C when not in use. Consider performing a pilot stability study at your intended experimental pH.
Inconsistent results in "click chemistry" reactions. The this compound may have degraded prior to use, reducing the concentration of the active azide-containing molecule.Ensure the compound has been stored correctly. Before use, you can assess the purity of the compound using an appropriate analytical method, such as HPLC.
Formation of unknown peaks in analytical chromatograms (e.g., HPLC). These may be degradation products resulting from pH instability or other stress factors like temperature or light exposure.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Stability Under Forced Degradation Conditions (Hypothetical Data)

For researchers looking to develop stability-indicating methods, forced degradation studies are essential.[1][2][3] The following table summarizes hypothetical degradation data for this compound under typical forced degradation conditions. These values are illustrative and should be confirmed experimentally.

Stress Condition Description Incubation Time Temperature Hypothetical % Degradation Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C15-25%Hydrolysis products
Alkaline Hydrolysis 0.1 M NaOH24 hours60°C20-30%Hydrolysis products
Oxidative Stress 3% H₂O₂24 hoursRoom Temperature10-20%Oxidized derivatives
Thermal Stress Solid State48 hours80°C5-10%Thermally induced degradation products
Photostability UV/Vis Light Exposure24 hoursRoom Temperature<5%Photodegradation products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

A forced degradation study can provide insights into the degradation pathways and the intrinsic stability of a molecule.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mild buffer).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative Stress: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal Stress: Store the solid compound in a controlled temperature oven.

    • Photostability: Expose the stock solution to a calibrated light source.

  • Incubation: Incubate the stressed samples under the conditions specified in the table above.

  • Neutralization and Dilution: After incubation, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->alkali oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal neutralize Neutralize & Dilute acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_degradation Degradation Products parent (2S,3R)-H-Abu(3-N3)-OH (Parent Compound) hydrolysis Hydrolysis Products parent->hydrolysis Acidic/Alkaline Conditions oxidation Oxidation Products parent->oxidation Oxidative Stress other Other Minor Degradants parent->other Thermal/Photo Stress

Caption: Potential degradation pathways.

References

Impact of the hydroxy group on the reactivity of (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (2S,3R)-H-Abu(3-N3)-OH, also known as (2S,3R)-3-azido-2-hydroxybutanoic acid. The information provided is based on established principles of organic chemistry and data from analogous azido-containing compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with (2S,3R)-H-Abu(3-N3)-OH.

Issue 1: Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Possible Causes and Solutions:

CauseRecommended Action
Copper(I) Catalyst Oxidation: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1]- Degas all buffers and reagent solutions thoroughly. - Work under an inert atmosphere (e.g., nitrogen or argon). - Use a copper-chelating ligand, such as THPTA, to stabilize the Cu(I) state.[2] - Include a reducing agent, like sodium ascorbate, in the reaction mixture to regenerate Cu(I).[3]
Inhibition of Copper Catalyst: Components in the reaction buffer or starting materials can inhibit the copper catalyst.- Avoid buffers containing chelators like EDTA or high concentrations of thiols. - Purify the (2S,3R)-H-Abu(3-N3)-OH and alkyne partner to remove any potential inhibitors.
Suboptimal Reagent Concentrations: Incorrect stoichiometry of reactants can lead to low yields.- Optimize the concentrations of the azide, alkyne, copper source, ligand, and reducing agent. A typical starting point is a slight excess of the alkyne and sodium ascorbate relative to the azide.[2]
Poor Reagent Quality: Degradation of reagents, especially the reducing agent, can affect reaction efficiency.- Use high-purity reagents from a reliable supplier. - Always prepare a fresh stock solution of sodium ascorbate immediately before use.[2]
Steric Hindrance: The hydroxy group at the C2 position may sterically hinder the approach of the alkyne to the azide at the C3 position.- Consider using a longer or more flexible linker on the alkyne partner to alleviate steric clash. - Increase the reaction temperature moderately, but monitor for potential side reactions or degradation.

Issue 2: Side Reactions or Product Instability

Possible Causes and Solutions:

CauseRecommended Action
Intramolecular Cyclization: The proximity of the hydroxy and carboxylic acid groups to the azide could potentially lead to intramolecular reactions under certain conditions. A study on 3-amino-2,4-dihydroxybutanoic acid derivatives showed that the C3 nitrogen group plays a key role in cyclization reactions.[4]- Protect the carboxylic acid and/or the hydroxy group prior to performing reactions with the azide. Orthogonal protecting groups are recommended.
Azide Reduction: The azide group can be reduced to an amine in the presence of certain reducing agents (e.g., phosphines, thiols) or under harsh reaction conditions.- Choose reaction conditions that are compatible with the azide functionality. For example, in peptide synthesis, avoid strong reducing agents not intended for Staudinger ligation.
Degradation of the Triazole Product: The resulting triazole ring from a click reaction may be unstable under certain pH or temperature conditions.- After the reaction, purify the product promptly and store it under appropriate conditions (e.g., neutral pH, low temperature).

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the hydroxy group in (2S,3R)-H-Abu(3-N3)-OH?

The secondary hydroxyl group at the C2 position can act as a nucleophile. It can be acylated, etherified, or participate in other reactions typical of secondary alcohols. In the context of "click chemistry," it is generally considered a spectator group but could potentially coordinate with the copper catalyst, influencing the reaction rate. It is important to consider protecting the hydroxy group if it might interfere with the desired reaction.

Q2: How does the azide group in this molecule typically react?

The azide group is a versatile functional group. Its primary application is in 1,3-dipolar cycloaddition reactions with alkynes (both copper-catalyzed and strain-promoted) to form stable triazole linkages.[5][6] This "click chemistry" is widely used for bioconjugation.[3][7] The azide can also undergo Staudinger ligation with phosphines to form an aza-ylide, which can then be hydrolyzed to an amine.

Q3: Can the stereochemistry of (2S,3R)-H-Abu(3-N3)-OH influence its reactivity?

Yes, the syn relationship between the hydroxy and azido groups could influence reactivity due to steric and electronic effects. For instance, intramolecular hydrogen bonding between the hydroxy group and the azide could affect the azide's reactivity. The stereochemistry is crucial for biological applications where specific molecular recognition is required.

Q4: What are the recommended storage conditions for (2S,3R)-H-Abu(3-N3)-OH?

Azido compounds can be sensitive to heat and shock, although small organic azides are generally less hazardous than heavy metal azides.[8] It is recommended to store (2S,3R)-H-Abu(3-N3)-OH in a cool, dark, and dry place. Avoid exposure to strong acids, which can protonate the azide to form the explosive hydrazoic acid.[8]

Q5: Are there any safety precautions I should take when working with this compound?

Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Given the presence of the azide group, avoid heating the compound excessively or exposing it to conditions that could lead to the formation of hydrazoic acid. All reactions should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of (2S,3R)-H-Abu(3-N3)-OH in a suitable solvent (e.g., DMSO, water, or a buffer).

    • Prepare a stock solution of the alkyne-containing molecule.

    • Prepare a fresh stock solution of sodium ascorbate (100 mM in water).[2]

    • Prepare a stock solution of copper(II) sulfate (50 mM in water).

    • Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) at a concentration five times that of the copper sulfate solution.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, add the (2S,3R)-H-Abu(3-N3)-OH solution.

    • Add the alkyne solution.

    • Add the copper(II) sulfate and ligand premix. A typical final concentration is 100 µM CuSO₄ and 500 µM THPTA.[2]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]

  • Incubation:

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 1-2 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Upon completion, the product can be purified using standard techniques such as HPLC, size-exclusion chromatography, or affinity purification to remove excess reagents.[2]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide (2S,3R)-H-Abu(3-N3)-OH Solution Mix Combine Reagents in Buffer Azide->Mix Alkyne Alkyne Partner Solution Alkyne->Mix CuSO4_Ligand CuSO4/Ligand Premix CuSO4_Ligand->Mix Ascorbate Fresh Sodium Ascorbate Ascorbate->Mix Initiate Incubate Incubate at RT (1-2 hours) Mix->Incubate Monitor Monitor Progress (LC-MS, TLC) Incubate->Monitor Purify Purify Product (HPLC) Monitor->Purify Product Final Conjugate Purify->Product

Caption: Workflow for a typical CuAAC reaction involving (2S,3R)-H-Abu(3-N3)-OH.

Troubleshooting_Logic Start Low CuAAC Yield? Check_Catalyst Check Catalyst System Start->Check_Catalyst Possible Cause Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Possible Cause Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Possible Cause Catalyst_Solution Use fresh reducing agent. Add stabilizing ligand. Degas solutions. Check_Catalyst->Catalyst_Solution Reagents_Solution Use high-purity reagents. Titrate concentrations. Check_Reagents->Reagents_Solution Conditions_Solution Adjust temperature. Consider protecting groups. Check_Conditions->Conditions_Solution Success Yield Improved Catalyst_Solution->Success Reagents_Solution->Success Conditions_Solution->Success

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Technical Support Center: Minimizing Aggregation of Peptides Incorporating (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the non-natural amino acid (2S,3R)-3-azido-2-aminobutanoic acid, herein referred to as Abu(3-N3).

Frequently Asked Questions (FAQs)

Q1: What is (2S,3R)-H-Abu(3-N3)-OH and how might it influence peptide aggregation? (2S,3R)-H-Abu(3-N3)-OH is a non-natural amino acid that contains an azide group.[1][2] This functional group is primarily used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for specific modifications of the peptide.[1][3] The incorporation of azide-containing amino acids can alter a peptide's physical properties.[4] Replacing a native amino acid, such as lysine, with an azido-amino acid can remove a positive charge, potentially reducing solubility and increasing the propensity for aggregation, especially when multiple modifications are made.[4] The overall effect on aggregation will depend on the specific peptide sequence and the surrounding amino acids.

Q2: What are the primary drivers of peptide aggregation? Peptide aggregation occurs when individual peptide molecules self-associate to form larger species, which can be amorphous or highly structured amyloid fibrils.[5][6] This process is a major challenge in peptide drug development, as it can lead to reduced activity, increased toxicity, and purification difficulties.[5][7] Key drivers include:

  • Amino Acid Sequence: The intrinsic properties of the amino acid sequence are a dominant factor.[5] Stretches of hydrophobic residues are a primary cause of aggregation.[8]

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, promoting aggregation.[5]

  • pH and Net Charge: Peptides are often least soluble and most prone to aggregation at a pH near their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[5][7]

  • Secondary Structure: The formation of intermolecular hydrogen bonds between peptide backbones can lead to the formation of β-sheet structures, which are a hallmark of many aggregation processes.[7][8]

  • External Factors: Temperature, agitation, and interactions with surfaces can also induce aggregation.[5][6]

Q3: How can I predict the aggregation potential of my peptide sequence containing Abu(3-N3)? Numerous prediction programs are available to identify aggregation-prone regions (APRs) in peptides composed of natural amino acids.[5] However, there are currently no programs specifically designed to predict the effects of incorporating non-natural amino acids like Abu(3-N3) on aggregation propensity.[5] Therefore, prediction should be based on the general properties of the entire peptide sequence. If Abu(3-N3) replaces a charged or highly polar residue, an increase in aggregation potential should be anticipated.

Q4: What is the difference between amorphous aggregates and amyloid fibrils? Both are forms of peptide self-association, but they differ in their structure.[5]

  • Amorphous aggregates are disordered, insoluble structures formed through non-specific hydrophobic interactions.[5]

  • Amyloid fibrils are highly organized, ordered structures characterized by a cross-β-sheet conformation.[5][6] Their formation often follows a specific kinetic pattern, including nucleation and elongation phases.[5]

Troubleshooting Guides

Problem 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptom: The solid-phase resin appears clumped, shrinks, or swells poorly. Subsequent deprotection and coupling reactions are incomplete, as indicated by a positive Kaiser test (blue beads) after the coupling step.[8][9]

Troubleshooting Workflow

OnResin_Aggregation start Symptom: Poor Resin Swelling / Incomplete Reactions solvent Modify Solvent System start->solvent Try First disrupt Apply Physical Disruption start->disrupt salts Add Chaotropic Salts start->salts temp Increase Reaction Temperature start->temp resin Change Resin Type (for resynthesis) start->resin If problem persists solvent_desc Switch DMF to NMP or add 25% DMSO solvent->solvent_desc disrupt_desc Apply sonication during coupling/deprotection disrupt->disrupt_desc salts_desc Add LiCl or NaClO4 (e.g., 0.8 M) to disrupt hydrogen bonds salts->salts_desc temp_desc Increase coupling temp to 50-60°C or use microwave synthesis temp->temp_desc resin_desc Use low-substitution resin (0.1-0.4 mmol/g) or a PEG-based resin resin->resin_desc PostCleavage_Aggregation start Symptom: Crude peptide is insoluble or forms a gel test_sol Test Solubility on a Small Aliquot First start->test_sol assess_charge Assess Peptide Charge test_sol->assess_charge acidic_sol Acidic Peptide? (Net Charge < 0) assess_charge->acidic_sol If basic_sol Basic Peptide? (Net Charge > 0) assess_charge->basic_sol If hydro_sol Hydrophobic/Neutral? assess_charge->hydro_sol If dissolve_acid Try 0.1M Ammonium Bicarbonate, then dilute with water acidic_sol->dissolve_acid dissolve_base Try 1-10% Acetic Acid, then dilute with water basic_sol->dissolve_base dissolve_hydro Use minimal DMSO, DMF, or ACN, then slowly add aqueous buffer hydro_sol->dissolve_hydro Aggregation_Pathway cluster_1 monomer Native Monomers unfolded Partially Unfolded Intermediates monomer->unfolded Stressors (pH, Temp) oligomer Soluble Oligomers unfolded->oligomer Self-Association amorphous Amorphous Aggregates oligomer->amorphous Disordered Precipitation fibril Amyloid Fibrils oligomer->fibril Nucleation & Elongation

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (2S,3R)-H-Abu(3-N3)-OH and Other Azido Amino Acids in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an azido amino acid for bioconjugation is critical to the success of their experimental design. This guide provides a comparative overview of the reactivity of (2S,3R)-H-Abu(3-N3)-OH, a β-azido amino acid, with other commonly utilized azido amino acids. The focus is on their application in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation.

Quantitative Comparison of Reactivity

The following table summarizes the second-order rate constants for the SPAAC reaction of various azido amino acids with different cyclooctynes. This data provides a quantitative measure of their reactivity.

Azido Amino Acid ClassSpecific Amino AcidCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
β-Azido Amino Acid (2S,3R)-2-amino-3-azidobutanoic acidNot AvailableData not available
Side-Chain Azido Amino Acid Azidolysine derivative (in peptide)DBCOData not available[1]
Novel hydrophilic azido-amino acid (in peptide)DBCO0.34[1]
Fmoc-Azidolysine (Fmoc-N₃K)BCN0.037[1]
Boc-protected novel hydrophilic azido-amino acidBCN0.28[1]
Aromatic Azido Amino Acid p-azido-L-phenylalanine (pAzF)DBCO-PEGReactivity observed to be 7-fold lower than pAMF
p-azidomethyl-L-phenylalanine (pAMF)DBCO-PEGReactivity observed to be 7-fold higher than pAzF

DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne. Reactions were performed under physiological or near-physiological conditions.

Experimental Protocols

To facilitate the direct comparison of (2S,3R)-H-Abu(3-N3)-OH or other azido amino acids, a detailed experimental protocol for determining the second-order rate constant of a SPAAC reaction is provided below. This method can be adapted to compare the reactivity of various azido amino acids with a chosen cyclooctyne.

Protocol: Determination of Second-Order Rate Constant for SPAAC Reaction

This protocol is adapted from methodologies described in the literature for monitoring SPAAC reactions.[1][2]

1. Materials:

  • Azido amino acid or peptide containing the azido amino acid of interest.

  • Strained cyclooctyne (e.g., DBCO-PEG4, BCN-OH).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.4.

  • UV-Vis Spectrophotometer or NMR Spectrometer.

  • Anhydrous solvent (e.g., DMSO, Methanol-d4) for stock solutions.

2. Procedure using UV-Vis Spectrophotometry (for chromophoric cyclooctynes like DBCO):

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the azido-containing compound and the DBCO derivative in an appropriate solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the DBCO reagent at its characteristic absorbance maximum (around 308-310 nm) in the chosen reaction buffer.

  • Set up Pseudo-First-Order Conditions: In a cuvette, mix the DBCO reagent (at a low, measurable concentration) with a 10-fold or greater excess of the azide-containing compound in the reaction buffer at a constant temperature (e.g., 25°C).

  • Monitor Reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the λmax of the DBCO reagent over time until the reaction is complete.

  • Calculate Observed Rate Constant (k_obs): Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the observed rate constant (-k_obs).

  • Determine Second-Order Rate Constant (k₂): Repeat the experiment with several different concentrations of the azide-containing compound (while still maintaining a significant excess). Plot the obtained k_obs values against the concentration of the azide-containing compound. The slope of this second linear plot will be the second-order rate constant (k₂).

3. Procedure using NMR Spectroscopy (for non-chromophoric cyclooctynes like BCN):

  • Prepare Samples: In an NMR tube, mix known concentrations of the azido amino acid and the cyclooctyne in a deuterated solvent (e.g., Methanol-d4) at a constant temperature.

  • Acquire Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor Product Formation: Identify a well-resolved proton signal corresponding to the triazole product that does not overlap with reactant signals. Integrate this signal at each time point to determine the concentration of the product as the reaction progresses.

  • Calculate Second-Order Rate Constant (k₂): The data can be fitted to a second-order rate equation to determine the rate constant k₂.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for bioconjugation using azido amino acids and the specific experimental procedure for determining reaction kinetics.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis spps Solid-Phase Peptide Synthesis (SPPS) incorporation Incorporate Azido Amino Acid spps->incorporation cleavage Cleavage and Deprotection incorporation->cleavage purification HPLC Purification cleavage->purification azido_peptide Purified Azido-Peptide purification->azido_peptide reaction SPAAC or CuAAC Reaction azido_peptide->reaction alkyne_partner Alkyne-Modified Molecule (e.g., Fluorophore, Drug) alkyne_partner->reaction analysis Characterization (e.g., MS, HPLC) reaction->analysis caption General workflow for bioconjugation using azido amino acids.

Caption: General workflow for bioconjugation using azido amino acids.

kinetics_workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_data Data Analysis prep_stocks Prepare Stock Solutions (Azide and Alkyne) mix Mix Reactants in Cuvette (Pseudo-First-Order Conditions) prep_stocks->mix prep_buffer Prepare Reaction Buffer (e.g., PBS, HBS) prep_buffer->mix monitor Monitor Absorbance Decrease (e.g., at 308 nm) over Time mix->monitor plot1 Plot ln(Absorbance) vs. Time monitor->plot1 calc_kobs Calculate k_obs from Slope plot1->calc_kobs repeat_exp Repeat for Multiple [Azide] Concentrations calc_kobs->repeat_exp plot2 Plot k_obs vs. [Azide] repeat_exp->plot2 calc_k2 Calculate k₂ from Slope plot2->calc_k2 caption Workflow for determining SPAAC second-order rate constants.

Caption: Workflow for determining SPAAC second-order rate constants.

References

A Comparative Guide to (2S,3R)-H-Abu(3-N3)-OH and Azidolysine for Peptide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids bearing bioorthogonal functional groups is a cornerstone of modern chemical biology and drug development. Among these, azide-containing amino acids are particularly valuable for their ability to undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the precise labeling of peptides with a wide array of functionalities. This guide provides a detailed comparison of two such amino acids: (2S,3R)-H-Abu(3-N3)-OH and Azidolysine, focusing on their application in peptide labeling.

Structural and Chemical Overview

(2S,3R)-H-Abu(3-N3)-OH , also known as (2S,3R)-3-azidobutanoic acid, is a short-chain amino acid with an azide group at the beta-position. Its compact structure can be advantageous in minimizing potential steric hindrance during subsequent labeling reactions.

Azidolysine , or Nε-azido-L-lysine, is a derivative of the natural amino acid lysine, with the azide functionality located at the terminus of the side chain. This places the reactive group at a greater distance from the peptide backbone, which may influence its accessibility.

While both molecules serve the same primary purpose of introducing an azide handle into a peptide sequence, their structural differences, particularly the length and position of the azide-bearing side chain, can theoretically influence the efficiency of the subsequent labeling reaction.

Performance Comparison in Peptide Labeling

Conjugation efficiencies of over 95% have been reported for CuAAC reactions between peptides containing azidolysine and alkyne-modified molecules.[1] While specific quantitative yields for (2S,3R)-H-Abu(3-N3)-OH are not explicitly detailed in comparative studies, the general efficiency of CuAAC suggests that high yields are achievable with this amino acid as well. Steric effects have been noted to limit the efficiency of CuAAC when conjugating bulky molecules to cyclic peptides, suggesting that the more compact nature of (2S,3R)-H-Abu(3-N3)-OH could be advantageous in sterically demanding conjugations.[2]

The following table summarizes the key characteristics of each amino acid and the typical performance of the CuAAC reaction used for labeling.

Feature(2S,3R)-H-Abu(3-N3)-OHAzidolysine
Chemical Structure (2S,3R)-2-amino-3-azidobutanoic acid(S)-2-amino-6-azidohexanoic acid
Side Chain Length ShortLong
Position of Azide Beta-positionEpsilon-position
Potential Steric Hindrance Potentially lower due to shorter side chainPotentially higher due to longer side chain
Reported Labeling Yields (CuAAC) High yields are expected based on the general efficiency of CuAAC.>95% reported in some studies.[1]
Reaction Kinetics (CuAAC) The rate of CuAAC is generally very high (10^7 to 10^8 fold acceleration over uncatalyzed reaction). Specific kinetic data for this amino acid is not available in a comparative context.The rate of CuAAC is generally very high. Specific kinetic data for this amino acid is not available in a comparative context.

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of azide-containing amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol for Incorporation of Azido-Amino Acids into Peptides via Fmoc-SPPS

Materials:

  • Fmoc-protected (2S,3R)-H-Abu(3-N3)-OH or Fmoc-L-Azidolysine

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or Collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected azido-amino acid (3 eq.) with the coupling reagent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Protocol for Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized peptide (purified)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Buffer (e.g., phosphate buffer, pH 7)

  • Solvents (e.g., DMSO, water)

Procedure:

  • Peptide Dissolution: Dissolve the azide-containing peptide in the chosen buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in DMSO or another suitable solvent.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide solution, the alkyne-functionalized molecule (typically in a slight molar excess), and the copper ligand.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent dye. The reaction progress can be monitored by RP-HPLC.

  • Purification: Purify the labeled peptide from excess reagents and unreacted starting materials using RP-HPLC.

  • Characterization: Confirm the successful conjugation and purity of the final labeled peptide by mass spectrometry.

Application Workflows

The ability to label peptides with high efficiency and specificity opens up a vast array of applications in research and drug development. Below are two common workflows visualized using Graphviz.

Workflow for Cellular Imaging of a Labeled Peptide

Cellular_Imaging_Workflow cluster_synthesis Peptide Synthesis & Labeling cluster_imaging Cellular Imaging SPPS Solid-Phase Peptide Synthesis with Azido-Amino Acid Purification1 RP-HPLC Purification of Azide-Peptide SPPS->Purification1 Crude Peptide CuAAC CuAAC Labeling with Alkyne-Fluorophore Purification1->CuAAC Pure Azide-Peptide Purification2 RP-HPLC Purification of Labeled Peptide CuAAC->Purification2 Labeled Peptide Mixture Cell_Culture Culture Adherent Cells on Glass-Bottom Dish Purification2->Cell_Culture Pure Labeled Peptide Incubation Incubate Cells with Labeled Peptide Cell_Culture->Incubation Washing Wash to Remove Unbound Peptide Incubation->Washing Imaging Confocal Microscopy Imaging Washing->Imaging Analysis Image Analysis: Localization & Uptake Imaging->Analysis PDC_Development_Workflow cluster_synthesis Conjugate Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Peptide_Synth SPPS of Targeting Peptide with Azido-Amino Acid Conjugation CuAAC Conjugation of Peptide and Drug Peptide_Synth->Conjugation Drug_Mod Synthesis of Alkyne- Modified Drug Payload Drug_Mod->Conjugation Purification Purification of PDC (e.g., RP-HPLC) Conjugation->Purification Crude PDC Binding_Assay Target Binding Assay (e.g., ELISA, SPR) Purification->Binding_Assay Pure PDC Cell_Assay Cell-Based Potency and Specificity Assays Binding_Assay->Cell_Assay PK_Study Pharmacokinetic (PK) Studies in Animal Model Cell_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study in Disease Model PK_Study->Efficacy_Study

References

Validating Site-Specific Incorporation of (2S,3R)-H-Abu(3-N3)-OH: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) is a critical step in protein engineering and therapeutic development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for validating the site-specific incorporation of (2S,3R)-3-azido-2-hydroxybutanoic acid ((2S,3R)-H-Abu(3-N3)-OH). The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

The successful and precise incorporation of UAAs, such as the bio-orthogonal handle-bearing (2S,3R)-H-Abu(3-N3)-OH, is paramount for downstream applications like click chemistry-mediated labeling and drug conjugation. Verifying the fidelity of this incorporation is a crucial quality control step. NMR spectroscopy offers a powerful, non-destructive method for confirming site-specific modification by providing atomic-resolution information on the local chemical environment of the incorporated UAA.

Comparative Analysis of Validation Techniques

While NMR provides unparalleled detail, other methods like mass spectrometry are also widely used for validating UAA incorporation. The choice of technique often depends on the specific requirements of the study, including the level of detail required, sample availability, and throughput needs.

FeatureNMR SpectroscopyMass Spectrometry (ESI-MS/MALDI-TOF)
Principle Measures the magnetic properties of atomic nuclei to provide information on chemical structure and environment.Measures the mass-to-charge ratio of ionized molecules to determine molecular weight.
Information Provided Atomic-resolution structural information, confirmation of covalent bonds, and assessment of local protein folding.Precise molecular weight of the modified protein, confirming the addition of the UAA.
Sensitivity Lower (millimolar to high micromolar range)[1][2]Higher (picomolar to nanomolar range)[1][2]
Resolution Atomic resolutionMolecular level
Sample Preparation Requires isotopically labeled protein (e.g., ¹⁵N) for heteronuclear experiments; minimal for 1D ¹H NMR.[3][4]Often requires digestion of the protein into peptides for tandem MS to identify the modification site.
Data Analysis Can be complex, requiring expertise in spectral interpretation and assignment.Relatively straightforward for intact mass analysis; more complex for tandem MS data.
Non-destructive Yes, the sample can be recovered.[1]No, the sample is consumed during the analysis.[1]

Experimental Validation by NMR: A Case Study Approach

The ¹H-¹⁵N HSQC spectrum is a fingerprint of a protein, where each peak corresponds to a specific backbone amide N-H group.[3][4] The site-specific incorporation of an unnatural amino acid, particularly when it is ¹⁵N-labeled, will result in the appearance of a new, unique peak in the HSQC spectrum, providing unambiguous evidence of its incorporation. Furthermore, the chemical shifts of neighboring residues are often perturbed, confirming the location of the modification.

Hypothetical ¹H-¹⁵N HSQC Data for a Protein with Site-Specific (2S,3R)-H-Abu(3-N3)-OH Incorporation:

Residue¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Chemical Shift Perturbation (Δδ ppm)
Wild-Type (e.g., Serine) 8.25118.5-
Incorporated (2S,3R)-H-Abu(3-N3)-OH 8.50122.0-
Neighboring Residue 1 7.98120.30.08
Neighboring Residue 2 8.12115.70.15

Note: This is simulated data for illustrative purposes. Actual chemical shifts will vary depending on the protein and its environment.

The chemical shift perturbation (Δδ) is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor. Significant perturbations of residues surrounding the modification site confirm the specific location of the incorporated UAA.

Experimental Protocols

Site-Specific Incorporation of (2S,3R)-H-Abu(3-N3)-OH

This protocol is based on the amber suppression methodology, a widely used technique for incorporating unnatural amino acids into proteins in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an amber stop codon (TAG) at the desired modification site.

  • pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific UAA.

  • (2S,3R)-H-Abu(3-N3)-OH

  • Minimal media (e.g., M9) supplemented with ¹⁵NH₄Cl for isotopic labeling.

  • Antibiotics, IPTG (or other inducers).

Procedure:

  • Co-transform the E. coli expression strain with the expression plasmid and the pEVOL plasmid.

  • Grow a starter culture overnight in LB medium with appropriate antibiotics.

  • Inoculate a larger volume of minimal media containing ¹⁵NH₄Cl and the necessary antibiotics with the starter culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with IPTG and simultaneously add (2S,3R)-H-Abu(3-N3)-OH to a final concentration of 1-2 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and purify the ¹⁵N-labeled, modified protein using standard chromatography techniques.

NMR Validation Protocol: ¹H-¹⁵N HSQC

Sample Preparation:

  • Prepare a 0.1-0.5 mM sample of the purified, ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

NMR Data Acquisition:

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.[5]

  • Typical acquisition parameters include a spectral width of ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.[6]

  • The number of scans and increments should be optimized to achieve a good signal-to-noise ratio.[5]

Data Analysis:

  • Process the acquired data using NMR processing software (e.g., TopSpin, NMRPipe).

  • Compare the ¹H-¹⁵N HSQC spectrum of the modified protein with that of the wild-type protein.

  • Identify the new peak corresponding to the incorporated ¹⁵N-labeled (2S,3R)-H-Abu(3-N3)-OH.

  • Analyze the chemical shift perturbations of the surrounding residues to confirm the site of incorporation.

Visualizing the Workflow

The overall process from gene mutagenesis to final validation can be visualized as a streamlined workflow.

experimental_workflow cluster_cloning Molecular Biology cluster_expression Protein Expression cluster_validation Validation gene Gene of Interest mutagenesis Site-Directed Mutagenesis (TAG codon) gene->mutagenesis plasmid Expression Plasmid mutagenesis->plasmid transformation Co-transformation with pEVOL plasmid->transformation growth Growth in ¹⁵N-Minimal Media transformation->growth induction Induction & UAA Addition growth->induction purification Protein Purification induction->purification nmr NMR Spectroscopy (¹H-¹⁵N HSQC) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Data Analysis & Confirmation nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for site-specific incorporation and validation of (2S,3R)-H-Abu(3-N3)-OH.

References

A Comparative Guide to Byproduct Formation in Click Reactions with (2S,3R)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the versatile building block (2S,3R)-3-azido-2-hydroxybutanoic acid, or (2S,3R)-H-Abu(3-N3)-OH, in click chemistry, understanding and minimizing byproduct formation is critical for achieving high purity and optimal yields of the desired conjugates. This guide provides an objective comparison of the two primary click chemistry methodologies—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on potential side reactions and byproduct formation when using substrates with similar functionalities to (2S,3R)-H-Abu(3-N3)-OH.

Performance Comparison: Byproducts in CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is often a trade-off between reaction kinetics and biocompatibility. However, the byproduct profile of each reaction is a crucial factor that can influence the ease of purification and the overall success of the conjugation.

Table 1: Quantitative Comparison of Byproduct Formation in CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Major Byproducts - Alkyne homocoupling (Glaser coupling) products (diynes)[1][2]- Byproducts from ascorbate oxidation (e.g., dehydroascorbate adducts)[3]- Thiotriazoles (from reaction with free thiols)[4][5]- Regioisomers (with unsymmetrical cyclooctynes)[6][7]
Typical Yield of Desired Product >95% under optimized conditions[1]Generally high, but can be slower and may not reach full conversion depending on reactants.
Reported Byproduct Yields - Glaser coupling: Can be significant without a reducing agent, up to 20% in some cases[2].- Thiotriazoles: ~10%[4][5].- Ascorbate-related byproducts: Variable, can lead to protein aggregation[3].- Regioisomers: Can be formed in a ~1:1 ratio with some cyclooctynes[8]. Symmetrically substituted cyclooctynes can eliminate this issue[6].
Key Influencing Factors - Oxygen concentration- Choice of copper ligand- Concentration of reducing agent- Structure and symmetry of the cyclooctyne- Steric hindrance of the azide

In-Depth Analysis of Byproducts

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a powerful and widely used reaction known for its high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. However, the use of a copper catalyst and a reducing agent, typically sodium ascorbate, can lead to several byproducts.

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can be oxidized to Cu(II), which can catalyze the oxidative homocoupling of terminal alkynes to form diynes[1]. This is a significant side reaction that consumes the alkyne and complicates purification. The use of an excess of a reducing agent like sodium ascorbate and copper-coordinating ligands helps to minimize this byproduct by keeping the copper in the +1 oxidation state[1].

  • Ascorbate-Related Byproducts: Sodium ascorbate is essential for maintaining the active Cu(I) catalyst, but its oxidation product, dehydroascorbic acid, and its degradation products can react with nucleophilic residues on biomolecules, such as lysine and arginine, leading to undesired modifications and protein aggregation[3].

  • Thiotriazole Formation: In reactions involving proteins or other molecules with free cysteine residues, a copper-catalyzed reaction between the thiol, the alkyne, and the azide can occur, forming a thiotriazole byproduct. Studies have shown this can account for up to 10% of the reaction products[4][5].

The presence of a secondary azide and a hydroxyl group in (2S,3R)-H-Abu(3-N3)-OH is not expected to significantly promote unique side reactions in CuAAC. The reactivity of secondary azides is generally comparable to primary azides in this reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide. This method is highly biocompatible and generally produces fewer byproducts than CuAAC.

  • Regioisomers: The most significant issue with SPAAC is the lack of regioselectivity when using unsymmetrical cyclooctynes. This results in the formation of a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, often in nearly equal ratios[8]. For applications where a single, well-defined product is required, this can be a major drawback. However, the development of symmetrically substituted cyclooctynes, such as PYRROC, can completely eliminate the formation of regioisomers[6].

The steric hindrance of the secondary azide in (2S,3R)-H-Abu(3-N3)-OH may influence the reaction rate of SPAAC, particularly with bulky cyclooctynes.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for optimizing reaction conditions to minimize byproduct formation.

Protocol 1: General Procedure for CuAAC with (2S,3R)-H-Abu(3-N3)-OH

This protocol is a general guideline and should be optimized for specific alkyne substrates.

  • Reagent Preparation:

    • Prepare a stock solution of (2S,3R)-H-Abu(3-N3)-OH in a suitable solvent (e.g., water or a buffer/co-solvent mixture).

    • Prepare a stock solution of the alkyne partner.

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a stock solution of a copper ligand (e.g., THPTA, 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 200 mM in water) immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the (2S,3R)-H-Abu(3-N3)-OH solution (final concentration typically 1-10 mM) and the alkyne partner (typically 1-1.5 equivalents).

    • Add the copper ligand to the reaction mixture (final concentration 5 times that of the copper sulfate).

    • Add the copper(II) sulfate solution (final concentration typically 0.1-1 mM).

    • Vortex the mixture gently.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5-10 mM).

    • Incubate the reaction at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification:

    • Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the desired triazole product and remove byproducts and excess reagents.

Protocol 2: General Procedure for SPAAC with (2S,3R)-H-Abu(3-N3)-OH

This protocol is a general guideline and should be optimized for the specific cyclooctyne used.

  • Reagent Preparation:

    • Prepare a stock solution of (2S,3R)-H-Abu(3-N3)-OH in a suitable solvent (e.g., water, buffer, or an organic solvent like DMSO or acetonitrile).

    • Prepare a stock solution of the strained cyclooctyne (e.g., DBCO, BCN, or a symmetrically substituted cyclooctyne) in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the (2S,3R)-H-Abu(3-N3)-OH solution (final concentration typically 1-10 mM) and the cyclooctyne (typically 1-1.5 equivalents).

  • Reaction Initiation and Monitoring:

    • The reaction will proceed spontaneously upon mixing.

    • Incubate the reaction at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne.

    • Monitor the reaction progress by LC-MS or NMR to follow the disappearance of starting materials and the formation of the product(s).

  • Workup and Purification:

    • Once the reaction is complete, the product can be purified by reverse-phase HPLC or silica gel chromatography to separate the triazole product(s) from unreacted starting materials.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of byproducts in a click reaction.

Byproduct_Analysis_Workflow cluster_reaction Click Reaction cluster_analysis Byproduct Analysis cluster_quantification Quantification Reactants Azide + Alkyne/Cyclooctyne Reaction_Conditions CuAAC or SPAAC Conditions Reactants->Reaction_Conditions Crude_Mixture Crude Reaction Mixture Reaction_Conditions->Crude_Mixture LCMS LC-MS Analysis Crude_Mixture->LCMS Initial Screen NMR NMR Spectroscopy Crude_Mixture->NMR Structural Analysis Purification HPLC Purification LCMS->Purification Isolate Peaks Characterization Byproduct Characterization NMR->Characterization Purification->NMR Confirm Structure Quantify_Yield Quantify Product and Byproduct Yields Purification->Quantify_Yield

Caption: Workflow for the analysis and quantification of byproducts in click reactions.

Conclusion

Both CuAAC and SPAAC are highly effective ligation methods. For applications requiring a single, well-defined product with minimal purification challenges, SPAAC with a symmetrically substituted cyclooctyne is an excellent choice, despite potentially slower reaction rates. When rapid kinetics are paramount and the presence of a copper catalyst is tolerable, CuAAC offers a robust and high-yielding alternative, provided that reaction conditions are carefully optimized to minimize the formation of alkyne homocoupling and other side products. For any application, a thorough analysis of the crude reaction mixture by techniques such as LC-MS and NMR is essential to identify and quantify any byproducts, ensuring the purity and integrity of the final conjugate.

References

Confirming the Incorporation of (2S,3R)-H-Abu(3-N3)-OH: A Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation into peptide structures is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative overview of key spectroscopic methods for verifying the successful integration of (2S,3R)-β-azido-α-hydroxy-γ-aminobutyric acid, referred to as (2S,3R)-H-Abu(3-N3)-OH, into a peptide sequence. We present supporting experimental data, detailed protocols, and a logical workflow to ensure accurate and efficient characterization.

The unique structural features of (2S,3R)-H-Abu(3-N3)-OH, namely the azide (-N3) and hydroxyl (-OH) groups, offer distinct spectroscopic handles that can be leveraged for unambiguous identification. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides complementary information, and a combination of these methods is recommended for comprehensive validation.

Comparative Analysis of Spectroscopic Methods

A summary of the key quantitative data obtained from each spectroscopic method for a hypothetical peptide containing (2S,3R)-H-Abu(3-N3)-OH is presented below. These values serve as a reference for expected experimental outcomes.

Spectroscopic MethodKey ParameterExpected Value/Observation for (2S,3R)-H-Abu(3-N3)-OH
¹H NMR Chemical Shift (δ)Protons adjacent to the azide and hydroxyl groups will exhibit characteristic downfield shifts. For example, the α-H and β-H protons are expected in the 4.0-4.5 ppm and 3.5-4.0 ppm regions, respectively, though exact values are dependent on the peptide sequence and solvent.
¹³C NMR Chemical Shift (δ)The carbons bearing the azide (Cβ) and hydroxyl (Cα) groups will have distinct chemical shifts, typically in the range of 60-70 ppm and 70-80 ppm, respectively.
Mass Spectrometry (ESI-MS/MS) Mass-to-Charge Ratio (m/z) of PeptideThe monoisotopic mass of the peptide will increase by the mass of the (2S,3R)-H-Abu(3-N3)-OH residue (C₄H₇N₃O₂), which is approximately 145.059 Da.
Fragmentation Pattern (b- and y-ions)The fragmentation pattern will show a mass difference of 145.059 Da between adjacent b- or y-ions at the incorporation site. The azide group may also lead to characteristic neutral losses.
FTIR Spectroscopy Vibrational Frequency (cm⁻¹)A sharp, intense absorption band characteristic of the azide asymmetric stretch will be observed in the region of 2100-2150 cm⁻¹.[1] This peak is typically in a spectral window free from other peptide backbone absorptions.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the confirmation of (2S,3R)-H-Abu(3-N3)-OH incorporation into a synthetic peptide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Solid-Phase_Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate Fmoc-(2S,3R)-H-Abu(3-N3)-OH) Cleavage_and_Deprotection Cleavage and Deprotection Solid-Phase_Peptide_Synthesis->Cleavage_and_Deprotection Purification Purification (e.g., HPLC) Cleavage_and_Deprotection->Purification FTIR FTIR Spectroscopy Purification->FTIR Mass_Spectrometry Mass Spectrometry (ESI-MS) Purification->Mass_Spectrometry NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Confirmation_Node Successful Incorporation Confirmed FTIR->Confirmation_Node Tandem_MS Tandem MS (MS/MS) Mass_Spectrometry->Tandem_MS Tandem_MS->Confirmation_Node NMR->Confirmation_Node

References

Benchmarking (2S,3R)-H-Abu(3-N3)-OH for Bioconjugation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids has become an indispensable tool in chemical biology and drug development. Among these, azide-functionalized amino acids are particularly valuable for their ability to participate in highly selective and efficient "click chemistry" reactions, enabling the precise construction of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. This guide provides a comparative analysis of (2S,3R)-H-Abu(3-N3)-OH , a compact, chiral azido-amino acid, against other commonly used alternatives in bioconjugation workflows.

Introduction to (2S,3R)-H-Abu(3-N3)-OH

(2S,3R)-H-Abu(3-N3)-OH, or (2S,3R)-3-azido-2-hydroxybutanoic acid, is a non-canonical amino acid featuring an azide moiety on the β-carbon. Its defined stereochemistry and relatively small size offer the potential for seamless integration into peptide and protein structures with minimal perturbation. The terminal azide group serves as a chemical handle for two primary bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Comparative Performance Analysis

The choice of an azide-containing amino acid can significantly impact the efficiency of the bioconjugation reaction, the stability of the resulting conjugate, and the biological activity of the final product. This section compares the performance of (2S,3R)-H-Abu(3-N3)-OH with other widely used azido-amino acids, namely Azidolysine (Nε-azido-L-lysine) and Azidohomoalanine (L-azidohomoalanine).

Data Presentation: Quantitative Performance Metrics

The following table summarizes key quantitative data for the performance of these amino acids in both CuAAC and SPAAC reactions. It is important to note that direct, head-to-head comparative kinetic studies for (2S,3R)-H-Abu(3-N3)-OH are not extensively available in the peer-reviewed literature. The values presented for (2S,3R)-H-Abu(3-N3)-OH are therefore estimates based on its structural similarity to other small, aliphatic azides and available kinetic data for similar reactions.

Parameter (2S,3R)-H-Abu(3-N3)-OH Azidolysine Azidohomoalanine References
Molecular Weight ( g/mol ) 131.12188.20144.13N/A
Structure Compact, chiralLong, flexible side chainShorter, flexible side chainN/A
Typical Incorporation Method Solid-Phase Peptide Synthesis (SPPS)SPPS, Metabolic LabelingSPPS, Metabolic Labeling[2]
CuAAC Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Estimated: 10 - 10010 - 10010 - 100[3]
SPAAC Second-Order Rate Constant (k₂) with DBCO (M⁻¹s⁻¹) Estimated: 0.3 - 0.8~0.34~0.3[4]
Bioconjugation Efficiency HighHighHigh[5]
Triazole Linkage Stability Highly StableHighly StableHighly StableN/A
Potential for Structural Perturbation LowModerateLow to ModerateN/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducibility and further investigation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating (2S,3R)-Fmoc-Abu(3-N3)-OH

This protocol outlines the manual incorporation of the Fmoc-protected version of (2S,3R)-H-Abu(3-N3)-OH into a peptide sequence on a solid support.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • (2S,3R)-Fmoc-Abu(3-N3)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the resin and agitate for 2 hours.

    • For (2S,3R)-Fmoc-Abu(3-N3)-OH: Dissolve (2S,3R)-Fmoc-Abu(3-N3)-OH (1.5 eq.), DIC (1.5 eq.), and OxymaPure (1.5 eq.) in DMF. Add to the resin and allow to react for 4 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Protocol 2: Determination of Second-Order Rate Constant for SPAAC Reaction

This protocol describes a method to determine the second-order rate constant (k₂) of the SPAAC reaction between an azide-containing peptide and a cyclooctyne reagent (e.g., DBCO).[4]

Materials:

  • Azide-containing peptide (e.g., synthesized using Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-amine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the azide-containing peptide and the DBCO reagent of known concentrations in the reaction buffer.

  • Kinetic Measurement:

    • In a quartz cuvette, mix the azide-peptide solution with a 10-fold or greater excess of the DBCO reagent to ensure pseudo-first-order kinetics.

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance of the DBCO reagent at its characteristic wavelength (around 309 nm for DBCO) at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the observed pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (the DBCO reagent).

    • Repeat the experiment with different concentrations of the reactants to ensure the accuracy of the determined rate constant.

Mandatory Visualizations

signaling_pathway adc Antibody-Drug Conjugate (ADC with (2S,3R)-H-Abu(3-N3)-OH linker) receptor Target Cell Receptor adc->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release Linker Cleavage (if applicable) target Intracellular Target (e.g., DNA, Tubulin) release->target apoptosis Apoptosis target->apoptosis

References

A Cost-Benefit Analysis of (2S,3R)-H-Abu(3-N3)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid building blocks is a critical decision that impacts not only the chemical properties of the final peptide but also the efficiency and cost-effectiveness of the synthesis process. This guide provides a comprehensive cost-benefit analysis of incorporating the non-proteinogenic amino acid (2S,3R)-3-azido-2-aminobutanoic acid, commonly available as Fmoc-(2S,3R)-H-Abu(3-N3)-OH, into peptide chains using solid-phase peptide synthesis (SPPS). We offer an objective comparison with its non-azido counterpart and other standard amino acid alternatives, supported by representative experimental data and detailed protocols.

The primary advantage of (2S,3R)-H-Abu(3-N3)-OH lies in its azide moiety, which serves as a versatile chemical handle for bioorthogonal "click" chemistry reactions. This functionality allows for the site-specific conjugation of peptides with a wide array of molecules, including fluorescent dyes, imaging agents, and drug payloads, without interfering with native biological functions. However, the synthesis and purification of this specialized amino acid come at a significantly higher cost compared to standard proteinogenic amino acids. This guide aims to provide the necessary data to make an informed decision on whether the benefits of incorporating this unique building block justify its cost.

Performance and Cost Comparison

To provide a clear and objective comparison, the following tables summarize the key performance indicators and associated costs of Fmoc-(2S,3R)-H-Abu(3-N3)-OH against three common alternatives: Fmoc-L-2-aminobutanoic acid (Fmoc-L-Abu-OH), Fmoc-L-Alanine (Fmoc-L-Ala-OH), and Fmoc-L-Norvaline (Fmoc-L-Nva-OH). The performance data is based on representative values for a standard pentapeptide synthesis.

Table 1: Cost Comparison of Fmoc-Protected Amino Acids

Amino Acid DerivativeSupplier Example & Catalog No.Price (USD)QuantityCost per Gram (USD)
Fmoc-(2S,3R)-H-Abu(3-N3)-OHChem-Impex (30542)~$390250 mg~$1560
Fmoc-L-Abu-OHChem-Impex (06423)~$615 g~$12.20
Fmoc-L-Ala-OHSigma-Aldrich (531480)~$5325 g~$2.12
Fmoc-L-Nva-OHChem-Impex (06422)~$565 g~$11.20

Table 2: Performance Comparison in a Model Pentapeptide Synthesis

ParameterFmoc-(2S,3R)-H-Abu(3-N3)-OHFmoc-L-Abu-OHFmoc-L-Ala-OHFmoc-L-Nva-OH
Typical Coupling Time 2 - 4 hours1 - 2 hours1 - 2 hours1 - 2 hours
Coupling Efficiency (per step) ~98-99%>99%>99%>99%
Crude Peptide Purity (HPLC) ~85-90%~90-95%~90-95%~90-95%
Overall Yield ~70-80%~80-90%~80-90%~80-90%
Potential for Side Reactions Higher (azide reduction, elimination)LowLowLow
Post-synthesis Modification Potential High (Click Chemistry)LowLowLow

Experimental Protocols

The following protocols outline the standard procedures for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, monitoring coupling completion, and analyzing the final product. These protocols are generally applicable to both (2S,3R)-H-Abu(3-N3)-OH and its alternatives, with specific considerations highlighted for the azido-containing amino acid.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HBTU (3.9 eq.)

  • HOBt (4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.

    • Add DIPEA to the activation solution and mix for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for the recommended coupling time (see Table 2).

    • Note for Fmoc-(2S,3R)-H-Abu(3-N3)-OH: A longer coupling time (e.g., 4 hours) and/or a double coupling may be necessary to ensure complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test (see Protocol 2) to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin. A negative result (yellow/colorless beads) indicates a complete coupling reaction.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of the resin beads (approx. 5-10 mg) after the coupling and washing steps.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Reagent A, B, and C to the beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Incomplete coupling (free amines present).

    • Yellow/colorless beads and solution: Complete coupling.

Protocol 3: Peptide Cleavage and Purity Analysis by RP-HPLC

This protocol describes the final cleavage of the peptide from the resin and subsequent analysis of its purity.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Cleavage:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Caution: The azide group in (2S,3R)-H-Abu(3-N3)-OH can be partially reduced to an amine during TFA cleavage, especially in the presence of certain scavengers. Using TIS is generally considered safe for the azide group.

  • Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • RP-HPLC Analysis:

    • Dissolve a small amount of the crude peptide in Mobile Phase A.

    • Inject the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 214 nm and 280 nm.

    • Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows in peptide synthesis and analysis.

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Fmoc-SPPS Cycle Start Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling

Fmoc-SPPS Cycle Workflow

Post_Synthesis_Workflow cluster_Post_Synthesis Post-Synthesis Processing Start Final Peptide-Resin Cleavage Cleavage from Resin (TFA/TIS/H2O) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity & Identity Analysis (HPLC, Mass Spectrometry) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Post-synthesis processing workflow

Concluding Remarks

The decision to use (2S,3R)-H-Abu(3-N3)-OH in peptide synthesis is a trade-off between functionality and cost. The significantly higher price per gram compared to standard amino acids necessitates a careful evaluation of the project's requirements.

Benefits:

  • Versatile Chemical Handle: The azide group enables site-specific modification of the peptide through highly efficient and bioorthogonal "click" chemistry reactions.

  • Enabling Technology: It allows for the creation of complex peptide conjugates, such as antibody-drug conjugates (ADCs), PET imaging agents, and fluorescently labeled probes, which are not easily accessible with standard amino acids.

Costs and Considerations:

  • High Financial Cost: The purchase price of Fmoc-(2S,3R)-H-Abu(3-N3)-OH is substantially higher than that of its non-azido counterparts.

  • Potentially Lower Yields: The incorporation of a modified amino acid can sometimes lead to slightly lower coupling efficiencies and overall yields compared to standard amino acids.

  • Risk of Side Reactions: The azide group may be susceptible to reduction during the final TFA cleavage step, potentially leading to impurities and a more complex purification process. Careful selection of scavengers is crucial to mitigate this risk.

  • Longer Coupling Times: To ensure complete incorporation, longer coupling times or double coupling steps may be required, increasing the overall synthesis time and reagent consumption.

A Comparative Guide to the Application of (2S,3R)-H-Abu(3-N3)-OH Hydrochloride in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the applications of (2S,3R)-H-Abu(3-N3)-OH hydrochloride, a novel azido-functionalized amino acid analog. Due to the limited availability of specific peer-reviewed data on this compound, this guide focuses on its intended use in metabolic labeling and compares its potential performance with established alternatives and associated bioorthogonal reaction techniques. The experimental data and protocols presented are representative of the methodologies in which this compound would be employed.

Introduction to this compound

This compound is a synthetic amino acid that contains an azide group, a bioorthogonal handle that allows for its specific chemical ligation to probes containing a complementary alkyne group.[1][2] This compound is designed for metabolic incorporation into proteins, serving as a surrogate for natural amino acids. Once incorporated, the azide group can be detected via two primary "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the visualization and identification of newly synthesized proteins and the study of post-translational modifications.[3][4][5]

Metabolic Labeling: this compound vs. L-Azidohomoalanine (AHA)

A primary application of this compound is in metabolic labeling to track protein synthesis. A widely used alternative for this purpose is L-azidohomoalanine (AHA), an analog of methionine.

Table 1: Comparison of Azido-Amino Acids for Metabolic Labeling

FeatureThis compoundL-Azidohomoalanine (AHA)
Structure Azido- and hydroxyl-functionalized butanoic acidAzido-functionalized butanoic acid
Natural Amino Acid Analog Likely a threonine or isoleucine analogMethionine analog
Incorporation Efficiency Not yet documented in peer-reviewed literatureWell-documented, efficiently incorporated in place of methionine
Toxicity Not yet documented in peer-reviewed literatureGenerally considered non-toxic at working concentrations
Applications Designed for metabolic labeling and proteomic studiesWidely used for tracking protein synthesis, quantitative proteomics

Bioorthogonal Ligation: CuAAC vs. SPAAC

Once incorporated into proteins, the azide group of this compound can be tagged using either CuAAC or SPAAC reactions. The choice between these two methods involves a trade-off between reaction speed and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and rapid reaction that utilizes a copper(I) catalyst to ligate an azide to a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that employs a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. This method is preferred for live-cell imaging due to the absence of a toxic copper catalyst.

Table 2: Performance Comparison of CuAAC and SPAAC for Protein Labeling

ParameterCuAACSPAAC
Reaction Rate Very fastModerate to fast
Biocompatibility Limited by copper cytotoxicityHigh, suitable for live-cell imaging
Labeling Efficiency Generally higherCan be lower than CuAAC
Number of Identified Proteins (Proteomics) Higher number of identifications reportedSlightly lower number of identifications reported
Non-specific Labeling LowPotential for off-target reactions with thiols
Reagents Terminal alkyne, Copper(I) catalyst, Reducing agentStrained cyclooctyne (e.g., DBCO, BCN)

Experimental Protocols

The following are detailed, representative protocols for metabolic labeling with an azido-amino acid and subsequent detection via CuAAC or SPAAC. These protocols would be adapted for the specific use of this compound.

Protocol for Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency.

  • Starvation (Optional): To enhance incorporation, incubate cells in a methionine-free or appropriate amino acid-deficient medium for 30-60 minutes.

  • Labeling: Replace the medium with a medium containing the azido-amino acid (e.g., 25-100 µM of this compound or AHA). The optimal concentration and incubation time (typically 4-24 hours) should be determined empirically.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

Protocol for CuAAC Ligation in Cell Lysate
  • Prepare Click Reaction Mix: To the cell lysate (containing the azido-labeled proteins), add the following components in order:

    • Alkyne probe (e.g., alkyne-biotin or a fluorescent alkyne) to a final concentration of 10-50 µM.

    • Copper(II) sulfate (CuSO₄) to a final concentration of 100-200 µM.

    • A copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to a final concentration of 500-1000 µM to reduce copper toxicity and enhance the reaction.

    • A reducing agent, such as sodium ascorbate, to a final concentration of 1-2 mM (prepare fresh).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment with streptavidin beads (if using an alkyne-biotin probe) followed by mass spectrometry, or direct visualization by SDS-PAGE and in-gel fluorescence scanning (if using a fluorescent alkyne probe).

Protocol for SPAAC Ligation in Live Cells
  • Metabolic Labeling: Perform metabolic labeling of cells with the azido-amino acid as described in section 4.1.

  • Wash: After the labeling incubation, wash the cells twice with PBS to remove any unincorporated azido-amino acid.

  • SPAAC Reaction: Add a medium containing the strained cyclooctyne probe (e.g., DBCO-fluorophore) at a concentration of 5-25 µM.

  • Incubation: Incubate the cells for 30-90 minutes at 37°C.

  • Wash and Image: Wash the cells three times with PBS to remove the excess probe. The cells are now ready for live-cell imaging by fluorescence microscopy.

Visualizations

Metabolic_Labeling_Workflow Metabolic Labeling and Bioorthogonal Ligation Workflow cluster_cell In Cell cluster_ligation Bioorthogonal Ligation cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling with (2S,3R)-H-Abu(3-N3)-OH or AHA Cell_Culture->Metabolic_Labeling Protein_Synthesis 3. Incorporation into Newly Synthesized Proteins Metabolic_Labeling->Protein_Synthesis Azido_Protein Azido-labeled Proteome Protein_Synthesis->Azido_Protein Lysis 4a. Cell Lysis (for CuAAC) Azido_Protein->Lysis SPAAC 4b. SPAAC Reaction (Live Cells) (Strained Alkyne Probe) Azido_Protein->SPAAC CuAAC 5a. CuAAC Reaction (Alkyne Probe + Cu(I)) Lysis->CuAAC Labeled_Protein_CuAAC Labeled Proteome CuAAC->Labeled_Protein_CuAAC Labeled_Protein_SPAAC Labeled Proteome SPAAC->Labeled_Protein_SPAAC Proteomics Proteomics (MS) Labeled_Protein_CuAAC->Proteomics Imaging Fluorescence Imaging Labeled_Protein_SPAAC->Imaging

Caption: Workflow for metabolic labeling and bioorthogonal ligation.

CuAAC_vs_SPAAC Comparison of CuAAC and SPAAC Reactions cluster_cunc CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Strain-Promoted) Azide_Cu Azide-labeled Protein Triazole_Cu Triazole Linkage Azide_Cu->Triazole_Cu Alkyne_Cu Terminal Alkyne Probe Alkyne_Cu->Triazole_Cu Catalyst Cu(I) Catalyst Catalyst->Triazole_Cu fast Pros_Cu Pros: - Very Fast - High Efficiency Triazole_Cu->Pros_Cu Cons_Cu Cons: - Copper Toxicity - Not for Live Cells Triazole_Cu->Cons_Cu Azide_Sp Azide-labeled Protein Triazole_Sp Triazole Linkage Azide_Sp->Triazole_Sp spontaneous Alkyne_Sp Strained Alkyne Probe (e.g., DBCO) Alkyne_Sp->Triazole_Sp Pros_Sp Pros: - Biocompatible - Live-cell Compatible Triazole_Sp->Pros_Sp Cons_Sp Cons: - Slower Kinetics - Potential Off-targets Triazole_Sp->Cons_Sp

Caption: Key differences between CuAAC and SPAAC reactions.

Conclusion

This compound is a promising tool for researchers in chemical biology and drug discovery, offering a means to explore the dynamics of protein synthesis and post-translational modifications. While specific performance data for this compound is not yet widely available, this guide provides a framework for its application by drawing comparisons with the well-established alternative, L-azidohomoalanine, and by detailing the two primary bioorthogonal ligation methods, CuAAC and SPAAC. The choice between these methods will depend on the specific experimental goals, with CuAAC offering speed and efficiency for in vitro applications, and SPAAC providing the biocompatibility required for live-cell studies. As research progresses, the specific advantages and potential niches for this compound in the landscape of bioorthogonal chemistry will become clearer.

References

A Comparative Guide to the Use of (2S,3R)-H-Abu(3-N3)-OH in Drug Discovery: A Focus on Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics and complex biomolecules like antibody-drug conjugates (ADCs), the ability to precisely and efficiently link different molecular entities is paramount. Unnatural amino acids (UAAs) equipped with bioorthogonal reactive handles have emerged as powerful tools to achieve this. Among these, (2S,3R)-H-Abu(3-N3)-OH, a non-canonical amino acid bearing an azide group, has garnered attention as a versatile building block for "click chemistry."

This guide provides a comparative analysis of the use of (2S,3R)-H-Abu(3-N3)-OH in bioconjugation, benchmarking its performance through the primary reaction modalities it enables—Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—against other prominent bioorthogonal ligation techniques. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable strategy for their specific applications.

Introduction to (2S,3R)-H-Abu(3-N3)-OH

(2S,3R)-H-Abu(3-N3)-OH is a synthetic amino acid that features an azide moiety on the β-carbon of its backbone. This azide group is the key functional handle that allows for its participation in highly specific and efficient click chemistry reactions.[1] Its structure allows for incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS), typically as its Fmoc-protected form, (2S,3R)-Fmoc-Abu(3-N3)-OH.[2] Once incorporated, the azide group is available for post-synthetic modification, enabling the attachment of a wide array of functionalities, including small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains.

The primary utility of (2S,3R)-H-Abu(3-N3)-OH lies in its ability to facilitate the formation of a stable triazole linkage with an alkyne-containing molecule. This reaction can be performed under mild, aqueous conditions, a critical requirement for biological applications.[3]

Comparative Analysis of Bioconjugation Methods

The choice of bioconjugation strategy is critical and depends on factors such as the nature of the biomolecule, the desired reaction kinetics, and the tolerance of the system to catalysts. Here, we compare the performance of CuAAC and SPAAC, the two main reactions involving (2S,3R)-H-Abu(3-N3)-OH, with other established methods: Staudinger Ligation and Diels-Alder Ligation.

Data Presentation: Quantitative Comparison of Ligation Chemistries

The following table summarizes key performance metrics for different bioconjugation reactions. It is important to note that reaction rates and yields are highly dependent on the specific reactants, solvent, and temperature. The data presented here are representative values from the literature to provide a basis for comparison.

FeatureCuAAC (with (2S,3R)-H-Abu(3-N3)-OH)SPAAC (with (2S,3R)-H-Abu(3-N3)-OH)Staudinger LigationDiels-Alder Ligation (inverse electron demand)
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN)Azide + PhosphineDiene (e.g., Tetrazine) + Dienophile (e.g., TCO, Norbornene)
Catalyst Copper(I)NoneNoneNone
Typical Reaction Rate (k, M⁻¹s⁻¹) 1 - 100[4]0.1 - 1[5]~10⁻³[6]1 - 10⁶[6]
Typical Yield High to Quantitative[3]High[7]Generally High[7]High to Quantitative
Biocompatibility Limited in living systems due to copper toxicity[8]High, suitable for in vivo applications[8]High[7]High
Linkage Formed 1,4-disubstituted 1,2,3-triazole1,2,3-triazole (mixture of regioisomers with some alkynes)Amide bond (traceless) or Amide + Phosphine OxideDihydropyridazine
Key Advantage Very fast kinetics and high efficiency[5]Excellent biocompatibility and fast kinetics[8]Forms a native amide bond in its traceless version[5]Extremely fast kinetics, catalyst-free[6]
Key Disadvantage Copper catalyst toxicity[5]Bulky cyclooctyne may cause steric hindrance[5]Slow kinetics, phosphines prone to oxidation[5]Reactants can have limited stability

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these bioconjugation strategies. Below are generalized protocols for the incorporation of an azide-bearing amino acid into a peptide and subsequent ligation reactions.

Protocol 1: Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH into a Peptide via SPPS
  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the first standard Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU in the presence of a base such as DIPEA in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Incorporation of the Azido Amino Acid: For the desired position, use (2S,3R)-Fmoc-Abu(3-N3)-OH and follow the same coupling procedure as for standard amino acids.[9]

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.[9]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: Dissolve the azide-modified peptide and the alkyne-containing molecule (e.g., a drug or a fluorescent probe) in a suitable solvent, typically a mixture of water and an organic solvent like DMSO or t-butanol.

  • Catalyst Preparation: Prepare fresh stock solutions of a copper(II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate. A copper-coordinating ligand, such as TBTA, is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reaction Initiation: Add the copper sulfate and ligand solution to the mixture of the azide and alkyne. Initiate the reaction by adding the sodium ascorbate solution.[8]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by RP-HPLC or mass spectrometry. Reactions are typically complete within minutes to a few hours.[10]

  • Purification: Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC to remove the catalyst and any unreacted starting materials.[9]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reactant Preparation: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne (e.g., DBCO- or BCN-functionalized molecule) in a biocompatible buffer or solvent.[9]

  • Reaction: Mix the solutions and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.[9]

  • Reaction Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Purify the peptide conjugate by RP-HPLC.[9]

Mandatory Visualizations

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation via Click Chemistry resin Resin Support deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Standard Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple (2S,3R)-Fmoc-Abu(3-N3)-OH deprotection2->coupling2 elongation Repeat for Peptide Elongation coupling2->elongation cleavage Cleavage & Deprotection elongation->cleavage purification_spps RP-HPLC Purification cleavage->purification_spps azide_peptide Azide-Modified Peptide purification_spps->azide_peptide cuaac CuAAC (Cu(I) Catalyst) azide_peptide->cuaac spaac SPAAC (Strained Alkyne) azide_peptide->spaac alkyne_molecule Alkyne-Modified Molecule (Drug, Probe, etc.) alkyne_molecule->cuaac alkyne_molecule->spaac purification_conj RP-HPLC Purification cuaac->purification_conj spaac->purification_conj conjugate Peptide Conjugate purification_conj->conjugate G start Need for Bioconjugation decision_in_vivo In Vivo / Live Cell Application? start->decision_in_vivo decision_kinetics Fast Kinetics Critical? decision_in_vivo->decision_kinetics No spaac SPAAC decision_in_vivo->spaac Yes decision_amide Native Amide Bond Required? decision_kinetics->decision_amide No cuaac CuAAC decision_kinetics->cuaac Yes diels_alder Diels-Alder decision_amide->diels_alder No staudinger Staudinger Ligation decision_amide->staudinger Yes

References

Safety Operating Guide

Personal protective equipment for handling (2S,3R)-H-Abu(3-N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S,3R)-H-Abu(3-N3)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a click chemistry reagent containing an azide group.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potentially hazardous azido compounds. A thorough risk assessment is mandatory before commencing any work.

I. Hazard Assessment

This compound is an organic azide. Organic azides are a class of compounds known for their potential toxicity and explosive instability under certain conditions, such as exposure to heat, shock, or friction.[4][5] The primary risks associated with this compound include:

  • Toxicity : May be harmful if inhaled, swallowed, or absorbed through the skin.[4]

  • Explosive Potential : Organic azides can be sensitive to shock, heat, or friction, leading to violent decomposition.[4][5]

  • Irritation : May cause irritation to the skin, eyes, and respiratory tract.[4][6]

II. Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. An inner nitrile glove with an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7]Provides a robust barrier against skin contact and protects in case of a breach in the outer glove.[8]
Eye Protection Chemical splash goggles are required at all times.[7] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8]Protects against splashes and aerosols that can cause serious eye damage.[8]
Body Protection A flame-resistant lab coat is the minimum requirement.[7] For procedures with a higher risk of exposure, a chemical-resistant apron should be used.[7]Prevents contamination of personal clothing and skin.[8]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[7][9] If aerosol generation is possible outside a fume hood, a NIOSH-approved respirator is required.[7]Protects against the inhalation of dust or vapors.[7]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[7]Prevents contamination of footwear and the spread of the compound to other areas.[8]
III. Operational Plan: Step-by-Step Handling

All handling of this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.

Preparation:

  • Designate a Work Area: Cordon off a specific area within the laboratory for handling the compound.

  • Assemble PPE: Ensure all necessary PPE is readily available and personnel are trained in its proper use.

  • Prepare Equipment: Have all necessary non-metallic spatulas (plastic or ceramic), glassware, and reagents prepared and within reach inside the fume hood.[10][11] Metal spatulas should be avoided as they can form shock-sensitive metal azides.[7]

  • Work Surface: Cover the work surface with disposable, plastic-backed absorbent pads.[8]

Handling the Compound:

  • Weighing: Handle the solid compound within a containment system like a ventilated balance enclosure or glove box.

  • Dissolving: If preparing a solution, slowly add the solvent to the solid to prevent aerosolization.

  • Container Management: Keep all containers of the compound tightly sealed when not in use.

Experimental Use:

  • Avoid mixing with acids, as this can produce highly toxic and explosive hydrazoic acid.[5]

  • Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable compounds with azides.[5][12]

  • Avoid concentrating azide-containing solutions via rotary evaporation or distillation.[12]

  • Do not use glassware with ground glass joints, as friction can lead to explosive decomposition.[10][12]

IV. Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent the formation of explosive metal azides in plumbing.

Waste Collection:

  • All materials contaminated with this compound, including gloves, absorbent pads, and glassware, must be collected in a designated and clearly labeled hazardous waste container.[7][11]

  • Azide-containing waste streams must be collected separately from other chemical waste, especially acidic waste.[5]

Deactivation of Dilute Solutions (to be performed by trained personnel only): For dilute solutions (5% or less), a chemical deactivation procedure can be followed in a chemical fume hood:[10]

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.

  • Add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every gram of sodium azide.[10]

  • Gradually add a 20% aqueous solution of sulfuric acid with stirring until the mixture is acidic. Crucially, the acid must be added after the nitrite to prevent the formation of poisonous and volatile hydrazoic acid. [10]

  • After the reaction is complete, neutralize the solution with a dilute sodium hydroxide solution to a pH of 6-9 before collecting it in a hazardous waste container.[10]

Under no circumstances should azide solutions be poured down the drain. [10]

V. Emergency Procedures

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes, then seek medical attention.[6][10]

  • Eye Contact: Immediately flush the eyes with running water for 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Spills:

  • Small Spills (in a fume hood): Cover the spill with an absorbent material. Carefully sweep up the solid material, avoiding dust formation.[10][11] Clean the area with a suitable solvent. Collect all contaminated materials in a labeled hazardous waste container.

  • Large Spills (or spills outside a fume hood): Evacuate the laboratory immediately. Alert others in the area and contact the institution's environmental health and safety office.

Visual Workflow for Handling and Disposal

The following diagram outlines the logical steps for safely handling and disposing of this compound.

G Workflow for Handling this compound A 1. Hazard Assessment & Training B 2. Prepare Work Area & PPE (Fume Hood, Non-Metallic Tools) A->B C 3. Handling Operations (Weighing, Dissolving, Reaction) B->C D 4. Waste Segregation (Designated Azide Waste Container) C->D Generate Waste E 5. Decontamination (Clean work surfaces & equipment) C->E After Experiment G Emergency Procedures (Spill or Exposure) C->G If Incident Occurs F 6. Waste Disposal (Chemical Deactivation or Pickup) D->F E->F Contaminated Materials

Caption: Logical workflow for the safe handling and disposal of azido compounds.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.